Fluindione-d4
Description
Properties
Molecular Formula |
C15H9FO2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-fluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |
InChI Key |
NASXCEITKQITLD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Fluindione-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione is an oral anticoagulant of the indanedione class that functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the activation of several clotting factors.[1] The introduction of deuterium, a stable isotope of hydrogen, into drug molecules can alter their pharmacokinetic profiles, often leading to improved metabolic stability and a more favorable therapeutic window.[2][3][4] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for Fluindione-d4, the deuterated analog of Fluindione.
The core focus of this document is to provide detailed experimental protocols, present quantitative data in a structured format, and visualize the key processes through diagrams to aid researchers in the synthesis and analysis of this compound.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the Knoevenagel condensation of deuterated 4-fluorobenzaldehyde with 1,3-indandione. The deuterons are incorporated into the phenyl ring of the 4-fluorobenzaldehyde starting material.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione (this compound)
This protocol details the synthesis of this compound from commercially available deuterated 4-fluorobenzaldehyde.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| 4-fluorobenzaldehyde-2,3,5,6-d4 (98 atom % D) | 128.13 | 10.0 | 1.28 |
| 1,3-Indandione | 146.14 | 10.0 | 1.46 |
| Piperidine | 85.15 | 1.0 | 0.1 mL |
| Ethanol (Absolute) | 46.07 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde-2,3,5,6-d4 (1.28 g, 10.0 mmol) and 1,3-indandione (1.46 g, 10.0 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir the mixture until the solids are partially dissolved.
-
Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a yellow crystalline solid.
-
Dry the purified product under vacuum to a constant weight.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 2.44 | 2.07 | 85 |
(Note: Actual yield may vary depending on experimental conditions.)
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following techniques are recommended.
Caption: Workflow for the characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and determination of isotopic labeling.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To confirm the absence of protons at the deuterated positions.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR: To directly observe the deuterium signals and confirm their positions.
-
Expected NMR Data:
| Nucleus | Chemical Shift (δ) ppm (Expected) | Multiplicity | Assignment |
| ¹H | 7.80 - 8.00 | m | 4H, Aromatic protons of the indandione ring |
| ¹H | 4.20 | s | 1H, Methine proton |
| ¹³C | ~200 | s | C=O |
| ¹³C | 140 - 145 | m | Aromatic carbons of the indandione ring |
| ¹³C | 115 - 135 | m | Aromatic carbons |
| ¹³C | ~55 | s | Methine carbon |
| ²H | 7.20 - 7.40 | m | 4D, Aromatic deuterons |
2. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of this compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 245.0997 | ~245.1 |
| [M-H]⁻ | 243.0841 | ~243.1 |
| Isotopic Purity (%) | >98 |
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
Expected HPLC Data:
| Parameter | Expected Value |
| Retention Time (t_R) | ~5-7 min |
| Purity (by peak area) | >99% |
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Synthesis | |
| Molecular Formula | C₁₅H₅D₄FO₂ |
| Molecular Weight | 244.25 g/mol |
| Theoretical Yield | 2.44 g (for 10 mmol scale) |
| Expected Percentage Yield | 85% |
| Characterization | |
| ¹H NMR | |
| Aromatic Protons (Indandione) | 7.80 - 8.00 ppm (4H) |
| Methine Proton | 4.20 ppm (1H) |
| ²H NMR | |
| Aromatic Deuterons | 7.20 - 7.40 ppm (4D) |
| HRMS (ESI+) | |
| Calculated [M+H]⁺ | 245.0997 |
| HPLC | |
| Retention Time | ~5-7 min |
| Purity | >99% |
| Isotopic Enrichment (from MS) | >98 atom % D |
This comprehensive guide provides a robust framework for the synthesis and characterization of this compound. Researchers and scientists can utilize these detailed protocols and expected data as a starting point for their own investigations into the properties and potential therapeutic benefits of this deuterated compound.
References
- 1. What is the mechanism of Fluindione? [synapse.patsnap.com]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fluindione-d4: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis specifications for Fluindione-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and applying the quality parameters of this stable isotope-labeled internal standard. This document outlines typical analytical specifications, detailed experimental methodologies for quality control, and visual representations of relevant biological and experimental workflows.
This compound: Overview and Physicochemical Properties
This compound is the deuterated analog of Fluindione, a vitamin K antagonist used as an anticoagulant. The incorporation of four deuterium atoms on the fluorophenyl ring makes it an ideal internal standard for mass spectrometry-based quantification of Fluindione in biological matrices. Its physicochemical properties are summarized in the table below.
| Parameter | Specification |
| Chemical Name | 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione |
| Synonyms | Previscan-d4, 2-(p-Fluorophenyl)-1,3-indandione-d4 |
| CAS Number | 1246820-41-6 |
| Unlabeled CAS Number | 957-56-2 |
| Molecular Formula | C₁₅H₅D₄FO₂ |
| Molecular Weight | 244.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Methanol |
Certificate of Analysis: Quantitative Data
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, ensuring its suitability as a reference standard.
| Test | Specification |
| Purity (by HPLC) | ≥ 99.0% |
| Isotopic Enrichment | ≥ 98.0 atom % D |
| Residual Solvents (by GC-HS) | Conforms to USP <467> |
| Loss on Drying | ≤ 0.5% |
| Assay (by Titration) | 98.0% - 102.0% |
| Elemental Impurities | Conforms to USP <232>/<233> |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound and to separate it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Isotopic Enrichment by Mass Spectrometry (MS)
This protocol determines the percentage of deuterium incorporation in the this compound molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-500.
-
Procedure:
-
Infuse a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water) directly into the mass spectrometer.
-
Acquire the mass spectrum and identify the isotopic cluster for the [M-H]⁻ ion.
-
Calculate the isotopic enrichment by comparing the intensities of the deuterated and non-deuterated molecular ions.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the absence of protons at the deuterated positions.
-
¹³C NMR: To verify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
-
Procedure:
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire the NMR spectra.
-
Analyze the spectra to confirm the expected chemical shifts, coupling constants, and the absence of signals corresponding to protons at the labeled sites.
-
Visualizations
The following diagrams illustrate the mechanism of action of Fluindione and a typical analytical workflow for its quality control.
Caption: Mechanism of action of Fluindione as a Vitamin K antagonist.
Caption: Quality control workflow for this compound analysis.
Mechanism of Action and Metabolism
Fluindione is a vitamin K antagonist that exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1][2][3][4][5] This enzyme is crucial for the regeneration of the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[1][2] By inhibiting VKORC1, Fluindione leads to the production of non-functional clotting factors, thereby reducing the coagulability of the blood.[1][2]
The metabolism of Fluindione primarily occurs in the liver and is mediated by the cytochrome P450 enzyme CYP2C9.[6][7][8][9] Genetic variations in the CYP2C9 gene can lead to inter-individual differences in Fluindione metabolism and, consequently, its anticoagulant effect.
This technical guide provides a framework for understanding the quality attributes of this compound. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[10]
References
- 1. What is the mechanism of Fluindione? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluindione | 957-56-2 | Benchchem [benchchem.com]
- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations [mdpi.com]
- 9. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Commercial Availability and Synthetic Strategies for Fluindione-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Fluindione-d4, a deuterated analog of the vitamin K antagonist Fluindione. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this stable isotope-labeled compound for their studies. This document summarizes currently available commercial sources and outlines a plausible synthetic pathway based on established chemical literature, complete with a detailed, hypothetical experimental protocol.
Commercial Availability
This compound is available from a select number of specialized chemical suppliers. The deuterated phenyl ring in its structure makes it a valuable internal standard for mass spectrometry-based bioanalytical assays, aiding in pharmacokinetic and metabolic studies of Fluindione. Below is a summary of known suppliers. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number | Molecular Formula | Notes |
| Santa Cruz Biotechnology, Inc. | 957-56-2 (unlabeled parent) | C₁₅H₅D₄FO₂ | Labeled as "For Research Use Only".[1] |
| MedChemExpress | 1246820-41-6 | C₁₅H₅D₄FO₂ | Marketed as a deuterium-labeled Fluindione.[2] |
| Clearsynth Labs Limited | 1246820-41-6 | C₁₅H₅D₄FO₂ | Listed as this compound. |
| Cato Research Chemicals Inc. | 1246820-41-6 | Not specified | Listed as this compound. |
| Clearsynth Canada Inc. | 1246820-41-6 | Not specified | Listed as this compound. |
Proposed Synthetic Pathway and Experimental Protocols
-
Synthesis of the Precursor: Preparation of 1,3-indandione.
-
Deuterium Labeling and Arylation: Introduction of the deuterated p-fluorophenyl group onto the 1,3-indandione scaffold.
A Knoevenagel condensation reaction is a well-established method for the synthesis of 2-arylidene-1,3-indandione derivatives. This can be followed by a reduction step to yield the desired 2-aryl-1,3-indandione. The deuterium atoms can be introduced by using a deuterated starting material, in this case, 4-fluoro-d4-benzaldehyde.
Below is a hypothetical, detailed experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Indandione
-
4-Fluoro-d4-benzaldehyde (phenyl-d4)
-
Piperidine
-
Ethanol
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-(4-Fluoro-d4-benzylidene)-1,3-indandione
-
To a solution of 1,3-indandione (1.0 eq) in ethanol (10 mL/mmol), add 4-fluoro-d4-benzaldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(4-fluoro-d4-benzylidene)-1,3-indandione.
Step 2: Reduction to this compound
-
Suspend the 2-(4-fluoro-d4-benzylidene)-1,3-indandione (1.0 eq) in methanol (15 mL/mmol).
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and isotopic purity.
Visualizing the Synthesis and Supply Chain
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed two-step synthesis of this compound.
Caption: Simplified commercial supply chain for this compound.
This guide provides a comprehensive starting point for researchers interested in utilizing this compound. For the most accurate and up-to-date information, direct contact with the listed suppliers is recommended. The provided synthetic protocol is illustrative and may require optimization for specific laboratory conditions.
References
Fluindione-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fluindione-d4, a deuterated analog of the anticoagulant drug Fluindione. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in analytical methodologies, and the biochemical pathways of its parent compound.
Core Chemical and Physical Data
This compound is primarily utilized as an internal standard in the quantitative analysis of Fluindione in biological samples. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₅D₄FO₂ | [1][2] |
| Molecular Weight | 244.25 g/mol | [1][2][3] |
| IUPAC Name | 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione | [2][4] |
| CAS Number | 1246820-41-6 | [2][4] |
| Synonyms | Previscan-d4, 2-(p-Fluorophenyl)-1,3-indandione-d4 | [1][4] |
| Physical Description | Typically a solid | N/A |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile | N/A |
Mechanism of Action: The Vitamin K Cycle
Fluindione, the non-deuterated parent compound of this compound, exerts its anticoagulant effect by targeting the Vitamin K cycle. This cycle is crucial for the post-translational modification of several clotting factors, which is essential for their biological activity.
Fluindione acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[1][5] This enzyme is responsible for the reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. Vitamin K hydroquinone is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X) as well as anticoagulant proteins C and S.
By inhibiting VKORC1, Fluindione depletes the available pool of reduced vitamin K, thereby preventing the proper carboxylation and activation of these clotting factors.[5] This disruption of the coagulation cascade leads to a decrease in the ability of the blood to form clots.
Experimental Protocol: Quantification of Fluindione in Human Plasma using LC-MS/MS
The following protocol is a representative methodology for the quantitative analysis of Fluindione in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Fluindione analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluindione and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Fluindione stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Fluindione from endogenous plasma components.
-
Flow Rate: A typical flow rate for a UHPLC system.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI in positive or negative ion mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Fluindione and this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Fluindione to this compound against the concentration of the calibration standards.
-
Determine the concentration of Fluindione in the plasma samples by interpolating their peak area ratios from the calibration curve.
References
Isotopic Purity of Fluindione-d4 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of isotopic purity for Fluindione-d4 when used as an internal standard in mass spectrometry-based bioanalysis. This compound, a deuterated analog of the anticoagulant drug Fluindione, is an essential tool for ensuring accurate and precise quantification of the parent drug in complex biological matrices.
Introduction to this compound as an Internal Standard
Fluindione is a vitamin K antagonist used as an anticoagulant. In pharmacokinetic and toxicokinetic studies, the accurate measurement of Fluindione concentrations in biological samples is crucial. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[1] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation, thus compensating for variations in sample preparation and instrument response.
This compound has the molecular formula C₁₅H₅D₄FO₂ and a molecular weight of approximately 244.25 g/mol . The four deuterium atoms are typically located on the 4-fluorophenyl ring.
The Critical Importance of Isotopic Purity
The isotopic purity of a deuterated internal standard is a measure of the percentage of the compound that is fully labeled with the desired number of stable isotopes. High isotopic purity is paramount for several reasons:
-
Minimizing Cross-Talk: The presence of unlabeled (d0) or partially labeled (d1, d2, d3) isotopologues in the this compound standard can interfere with the measurement of the native analyte, leading to an overestimation of the analyte's concentration.
-
Ensuring Accurate Quantification: A well-characterized isotopic distribution allows for accurate correction of any minor isotopic overlap, leading to more reliable and reproducible results.
-
Maintaining Assay Sensitivity: High isotopic purity ensures a strong, clean signal for the internal standard without contributing to the background noise at the analyte's mass-to-charge ratio (m/z).
Quantitative Data on Isotopic Purity
The isotopic distribution of this compound is determined by mass spectrometry. While the exact isotopic distribution can vary between synthesis batches, a high-quality standard will have a very high percentage of the d4 species. The data below is representative of a high-purity this compound standard.
| Isotopologue | Mass Shift from Unlabeled | Representative Abundance (%) |
| d0 (Unlabeled Fluindione) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 (Fully Labeled) | +4 | > 96.5 |
Experimental Protocols
General Synthesis and Purification of this compound
While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route involves the condensation of diethyl phthalate with 4-fluoro-d4-phenylacetic acid. The deuterated starting material, 4-fluoro-d4-phenylacetic acid, can be synthesized from commercially available deuterated benzene.
Logical Synthesis Workflow:
Purification is a critical step to ensure high chemical and isotopic purity. This is typically achieved through recrystallization and/or preparative chromatography.
Determination of Isotopic Purity by LC-MS/MS
The isotopic purity of this compound is determined by analyzing a solution of the standard using a high-resolution mass spectrometer.
Instrumentation:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions (Exemplary):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Exemplary):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Mass Range | m/z 100-300 |
| Data Acquisition | Full Scan |
Data Analysis Workflow:
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution is essential for any laboratory using this compound as an internal standard. The methodologies outlined in this guide provide a framework for the synthesis, purification, and analysis of this important analytical standard. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific isotopic purity data.
References
In-Depth Technical Guide: Stability and Storage Conditions for Fluindione-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fluindione-d4. The information presented is curated from available scientific literature and manufacturer data. Due to the limited specific data for the deuterated form, this guide also heavily references stability studies on the unlabeled parent compound, Fluindione, which provides critical insights into its intrinsic stability profile.
Introduction to this compound
This compound is the deuterated analog of Fluindione, an oral anticoagulant belonging to the indanedione class. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Fluindione, enabling precise quantification in biological matrices through mass spectrometry-based methods. The deuterium labeling provides a distinct mass signature without significantly altering the compound's chemical properties.
Stability Profile of Fluindione
Comprehensive stability data for this compound is not extensively available in the public domain. However, forced degradation studies performed on Fluindione provide a strong indication of the compound's inherent stability and likely degradation pathways. These studies are crucial for the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Studies on Fluindione have demonstrated its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic conditions.
Table 1: Summary of Forced Degradation Studies on Fluindione
| Stress Condition | Methodology | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 19.27 | |
| Alkaline Hydrolysis | 0.1 M NaOH | 17.66 | |
| Neutral Hydrolysis | Water | 8.77 | |
| Oxidative Degradation | 0.3% v/v H₂O₂ | 12.98 | |
| Thermal Degradation | Dry heat at 60°C for 6 hours | 14.70 | |
| Photolytic Degradation (UV) | 200 Watt hours/Square meter | 18.10 | |
| Photolytic Degradation (Fluorescence) | 1.2 million lux hours | 19.41 |
These results indicate that Fluindione is susceptible to degradation under all tested stress conditions, highlighting the importance of controlled storage to maintain its integrity.
Recommended Storage Conditions for this compound
-
Temperature: For long-term storage, it is recommended to store this compound at -20°C . Some suppliers may ship the product at ambient temperature, but freezer storage is advisable upon receipt for maintaining long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Fluindione has been shown to degrade upon exposure to both UV and fluorescent light. Therefore, this compound should be protected from light by storing it in an amber vial or a light-opaque container.
-
Humidity: The compound should be stored in a dry environment. It is advisable to store it in a tightly sealed container with a desiccant, especially in humid conditions.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Product information from suppliers like Santa Cruz Biotechnology and LGC Standards often advises referring to the Certificate of Analysis for lot-specific storage information.[2]
Experimental Protocols
The following are detailed methodologies for stability-indicating assays that have been used for Fluindione and are applicable for this compound.
Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method
This method was developed to separate Fluindione from its degradation products.
-
Stationary Phase: Merck TLC aluminum sheets precoated with silica gel 60F254.
-
Mobile Phase: Chloroform: Methanol (9.9: 0.1% v/v).
-
Sample Preparation: Dissolve 10 mg of Fluindione in 10 ml of methanol to get a concentration of 1000 µg/ml. Further dilute to 100 µg/ml with methanol.
-
Application: Apply 20 µl of the sample solution to the HPTLC plate.
-
Detection: UV detection at 285 nm.
-
Results: Fluindione shows a well-defined peak at an Rf value of 0.47 ± 0.02. A degradation product under acid hydrolysis was observed at Rf = 0.51 ± 0.02.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides a rapid and precise way to determine the stability of Fluindione.
-
Column: Symmetry ODS (4.6 x 150 mm, 5µm).
-
Mobile Phase: Sodium phosphate buffer (pH 3.5): Acetonitrile (50:50 v/v). The pH of the buffer is adjusted with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µl.
-
Detection: PDA detector at 285 nm.
-
Elution Time: Fluindione elutes at approximately 3.5 minutes.
Visualizations
Plausible Degradation Pathway of Fluindione
Based on the forced degradation studies, a plausible degradation pathway for Fluindione can be hypothesized. The primary sites of degradation are likely the dione moiety, which is susceptible to hydrolysis, and the aromatic ring, which can undergo oxidation.
References
Fluindione-d4 CAS number lookup
An In-depth Technical Guide to Fluindione-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated analog of fluindione, an oral anticoagulant belonging to the indandione class. Fluindione acts as a vitamin K antagonist, interfering with the synthesis of coagulation factors. Due to its properties, this compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the quantification of fluindione in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its parent compound, metabolic pathways, and relevant experimental protocols.
Chemical and Pharmacokinetic Data
The following table summarizes the key quantitative data for this compound and its parent compound, fluindione.
| Property | Value | Source |
| This compound Chemical Data | ||
| CAS Number | 1246820-41-6 | [1][2][3][4] |
| IUPAC Name | 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione | [1][2] |
| Molecular Formula | C₁₅H₅D₄FO₂ | [3][5] |
| Molecular Weight | 244.25 g/mol | [3][5] |
| Synonyms | 2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione-d4, Previscan-d4 | [2] |
| Fluindione (Unlabeled) Data | ||
| CAS Number | 957-56-2 | [1][3][5] |
| Molecular Formula | C₁₅H₉FO₂ | [6] |
| Molecular Weight | 240.23 g/mol | [6] |
| Pharmacokinetic Properties of Fluindione | ||
| Half-life | Median of 69 hours | [7] |
| IC₅₀ (Factor VII inhibition) | 0.25 mg/L | [7] |
| IC₅₀ (Factor II inhibition) | 2.05 mg/L | [7] |
Mechanism of Action of Fluindione
Fluindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][9] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors.[8][9] By blocking VKORC1, fluindione leads to the production of non-functional coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, thereby interrupting the coagulation cascade.[8][10]
Figure 1: Mechanism of action of Fluindione in the Vitamin K cycle.
Metabolism of Fluindione
Fluindione is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[8] Several CYP isoforms are involved, with CYP2C9 and CYP1A2 showing the highest affinity.[11] The metabolism results in the formation of inactive metabolites that are subsequently excreted by the kidneys.[8]
Figure 2: Metabolic pathway of Fluindione.
Experimental Protocols
In Vitro Metabolism of Fluindione using Human Liver Microsomes
This protocol is adapted from a study on the cytochrome P450-dependent metabolism of fluindione.[11]
Objective: To determine the in vitro metabolism of fluindione and identify the responsible CYP enzymes.
Materials:
-
Fluindione
-
Human liver microsomes (HLM)
-
NADPH generating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Acetic acid (AcOH)
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, etc.)
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of fluindione in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes, the NADPH generating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding fluindione to a final concentration of 100-200 µM.
-
Incubate at 37°C for a specified time course (e.g., 10 to 60 minutes).
-
Stop the reaction by adding one volume of a cold quenching solution (e.g., ACN/AcOH 9:1).
-
Centrifuge the samples at 13,000 g to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC-MS to identify and quantify fluindione and its metabolites.
-
To identify specific CYP involvement, repeat the procedure using recombinant human CYP enzymes instead of HLM.
Quantification of Fluindione in Human Plasma using LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of fluindione in plasma, using this compound as an internal standard.
Objective: To accurately quantify the concentration of fluindione in human plasma samples.
Materials:
-
Human plasma samples
-
Fluindione and this compound analytical standards
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ammonium acetate
-
Milli-Q water
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot a known volume of plasma sample (e.g., 50 µL) into a precipitation plate or tube.
-
Add a precipitating solution containing the internal standard, this compound (e.g., 100 µL of ACN with a known concentration of this compound).
-
Vortex-mix the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution with mobile phases such as 5 mM ammonium acetate with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode for fluindione.
-
Optimize the multiple reaction monitoring (MRM) transitions for both fluindione and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of fluindione.
-
Calculate the peak area ratio of fluindione to this compound for all samples.
-
Determine the concentration of fluindione in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 3: General workflow for LC-MS/MS quantification of Fluindione.
References
- 1. This compound | CAS 1246820-41-6 | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. scbt.com [scbt.com]
- 6. Fluindione | C15H9FO2 | CID 68942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Fluindione? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. What is Fluindione used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Fluindione in Human Plasma Using Fluindione-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluindione in human plasma. The method utilizes a stable isotope-labeled internal standard, fluindione-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and research settings.
Introduction
Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class. It is used in the prevention and treatment of thromboembolic disorders. Accurate and reliable measurement of fluindione concentrations in plasma is crucial for pharmacokinetic characterization and for establishing a therapeutic window. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing, thereby ensuring the highest quality data. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for fluindione in human plasma.
Experimental Protocols
Materials and Reagents
-
Fluindione (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of fluindione and this compound from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a standard reversed-phase C18 column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The multiple reaction monitoring (MRM) mode is used for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
The MRM transitions and compound-specific parameters are detailed in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Fluindione | 239.1 | 119.1 | 0.1 | 30 | 20 |
| 239.1 | 165.1 | 0.1 | 30 | 15 | |
| This compound | 243.1 | 123.1 | 0.1 | 30 | 20 |
Data Presentation
The quantitative data for the calibration curve, precision, and accuracy are summarized in the following tables.
Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.8 |
| 10 | 0.123 | 101.2 |
| 50 | 0.618 | 99.7 |
| 100 | 1.245 | 100.4 |
| 500 | 6.215 | 99.1 |
| 1000 | 12.480 | 98.3 |
The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) > 0.99.
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 4.8 | 6.2 | 103.1 | 101.5 |
| Low | 3 | 3.5 | 4.9 | 98.9 | 99.8 |
| Mid | 75 | 2.8 | 3.7 | 101.2 | 100.6 |
| High | 750 | 2.1 | 3.1 | 99.5 | 100.2 |
The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).
Mandatory Visualization
References
Application Notes and Protocols for Fluindione Analysis using Fluindione-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Fluindione in biological matrices, utilizing its deuterated internal standard, Fluindione-d4, for accurate quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class, used in the prevention and treatment of thromboembolic disorders. Accurate monitoring of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.
This application note outlines three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides a general workflow for the analysis of Fluindione. While specific quantitative performance data for a direct comparison of these methods for Fluindione were not available in the public domain, this guide presents standardized protocols that can be adapted and validated for specific research needs.
Experimental Protocols
Materials and Reagents
-
Fluindione analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, ethyl acetate, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator, etc.)
Sample Preparation Methodologies
The following are detailed protocols for the three primary sample preparation techniques. It is recommended to perform a method validation study to determine the optimal technique for your specific application, evaluating parameters such as recovery, matrix effects, precision, and accuracy.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Procedure:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 20 µL of 1% formic acid to acidify the sample.
-
Add 1 mL of ethyl acetate (or another suitable organic solvent).
-
Vortex the mixture for 5 minutes to facilitate the extraction of Fluindione into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.
Procedure:
-
Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.
-
Sample Loading:
-
Pipette 200 µL of the biological sample into a tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Fluindione and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
The following are general parameters for the UPLC-MS/MS analysis of Fluindione and this compound. These should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate. This needs to be optimized for adequate separation. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| MRM Transitions | |
| Fluindione | To be determined empirically by infusing a standard solution of Fluindione. |
| This compound | To be determined empirically by infusing a standard solution of this compound. |
| MS/MS Parameters | |
| Collision Energy (CE) | To be optimized for each MRM transition to achieve the most stable and intense product ion signal. |
| Declustering Potential (DP) | To be optimized to prevent in-source fragmentation and maximize precursor ion intensity. |
Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions are specific to the mass spectrometer being used and must be determined by infusing standard solutions of Fluindione and this compound. The precursor ion will correspond to the [M-H]⁻ or [M+H]⁺ of the molecule, and the product ions will be characteristic fragments.
Data Presentation and Comparison of Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Recovery (%) | To be determined | To be determined | To be determined | Consistent and reproducible |
| Matrix Effect (%) | To be determined | To be determined | To be determined | 85-115% |
| Precision (%RSD) | To be determined | To be determined | To be determined | < 15% |
| Accuracy (%Bias) | To be determined | To be determined | To be determined | ± 15% |
| LOD (ng/mL) | To be determined | To be determined | To be determined | Application-dependent |
| LLOQ (ng/mL) | To be determined | To be determined | To be determined | Application-dependent |
Visualizations
Experimental Workflow
Application Note: Therapeutic Drug Monitoring of Fluindione using Isotope Dilution Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantitative analysis of the anticoagulant drug fluindione in human plasma. The method employs a highly specific and sensitive technique: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is the gold standard for therapeutic drug monitoring (TDM), offering high precision and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample processing.[1] This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of fluindione.
Introduction
Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class. It is prescribed for the prevention and treatment of thromboembolic disorders. Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring of fluindione is crucial to ensure efficacy while minimizing the risk of adverse events such as hemorrhage or thrombosis.
Isotope dilution mass spectrometry has become the reference method for the precise quantification of small molecules in complex biological matrices.[1] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, allows for accurate correction of variations that can occur during sample preparation and analysis. This application note describes a complete workflow for the determination of fluindione concentrations in human plasma, from sample preparation to data acquisition and analysis.
Experimental Workflow
The overall experimental workflow for the therapeutic drug monitoring of fluindione using isotope dilution mass spectrometry is depicted below.
Materials and Reagents
-
Fluindione analytical standard
-
Fluindione-d5 (or other stable isotope-labeled fluindione) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Fluindione Stock Solution (1 mg/mL): Accurately weigh 10 mg of fluindione and dissolve in 10 mL of methanol.
-
Fluindione-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of fluindione-d5 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the fluindione stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the fluindione-d5 internal standard at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the fluindione-d5 internal standard working solution (in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is typically performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Oven Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fluindione (Quantifier) | 239.1 | 195.1 | 100 | -15 |
| Fluindione (Qualifier) | 239.1 | 166.0 | 100 | -25 |
| Fluindione-d5 (IS) | 244.1 | 200.1 | 100 | -15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Method Performance
The following tables summarize the expected quantitative performance of the method. Data is based on typical validation results for similar anticoagulant assays.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range | Regression Model | Correlation Coefficient (r²) |
| Fluindione | 20 - 5000 ng/mL | Linear (1/x weighting) | > 0.99 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 60 | < 10% | < 10% | 90 - 110% |
| Medium (MQC) | 600 | < 10% | < 10% | 90 - 110% |
| High (HQC) | 4000 | < 10% | < 10% | 90 - 110% |
Table 5: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | ~5 |
| Limit of Quantification (LOQ) | 20 |
Signaling Pathways and Logical Relationships
The logical relationship between sample processing, instrumental analysis, and data interpretation is crucial for obtaining reliable results. The following diagram illustrates this relationship.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and specific protocol for the therapeutic drug monitoring of fluindione in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for the effective management of patients on fluindione therapy.
References
Application Notes and Protocols for Fluindione-d4 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione is an oral anticoagulant belonging to the indanedione class, which acts as a vitamin K antagonist. It is prescribed for the prevention and treatment of thromboembolic disorders. Therapeutic drug monitoring (TDM) of fluindione is crucial to ensure its efficacy and safety, as it has a narrow therapeutic index. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to compensate for variations in sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results. Fluindione-d4, a deuterated analog of fluindione, is an ideal internal standard for the quantitative analysis of fluindione in biological samples. This document provides detailed application notes and protocols for the use of this compound as an internal standard for spiking in bioanalytical methods.
Materials and Methods
Reagents and Materials
-
Fluindione (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, LC-MS grade)
-
Human plasma (K2-EDTA)
-
Polypropylene tubes and plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Fluindione Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluindione reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the fluindione stock solution in 50% methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range for fluindione in plasma is 5 to 2500 ng/mL. Prepare a working solution of this compound at a concentration of 1 µg/mL in 50% methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting fluindione from plasma samples.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a polypropylene tube, add 50 µL of the this compound working solution (1 µg/mL). This results in a final internal standard concentration of approximately 500 ng/mL in the initial plasma volume.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Fluindione | Precursor Ion (m/z) 239.1 -> Product Ion (m/z) 197.1 |
| This compound | Precursor Ion (m/z) 243.1 -> Product Ion (m/z) 201.1 |
| Collision Energy | Optimize for your instrument (typically 15-25 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for fluindione in human plasma using this compound as an internal standard. These values are based on typical acceptance criteria from regulatory guidelines (FDA and EMA) and data from similar validated assays for vitamin K antagonists.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Fluindione | 5 - 2500 | Linear, 1/x² weighting | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low QC | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Mid QC | 500 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 2000 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Fluindione | Low QC | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
| High QC | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| This compound | - | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
Visualizations
Metabolic Pathway of Fluindione
Fluindione undergoes metabolism primarily in the liver, catalyzed by various cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation and defluorination.[1]
Caption: Metabolic pathway of Fluindione in the liver.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of fluindione in plasma using this compound as an internal standard.
Caption: Bioanalytical workflow for Fluindione quantification.
Conclusion
The use of this compound as an internal standard is essential for the development of a robust, accurate, and precise LC-MS/MS method for the quantification of fluindione in biological matrices. The detailed protocols and validation data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of such a validated method is critical for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research involving fluindione.
References
Application of Fluindione-d4 in Forensic Toxicology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione, an indanedione derivative, is an oral anticoagulant with a mechanism of action similar to warfarin. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors and thus preventing thromboembolic events. In the realm of forensic toxicology, the accurate and sensitive quantification of fluindione in biological samples is crucial for investigating poisoning cases, determining compliance with prescribed therapy, and assessing its potential role in adverse events. The use of a stable isotope-labeled internal standard, such as Fluindione-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog mimics the chemical and physical properties of the analyte, compensating for variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the forensic toxicological analysis of fluindione.
Mechanism of Action of Fluindione
Fluindione exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), a key enzyme in the vitamin K cycle.[1][2][3] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors, including factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[2] Without proper gamma-carboxylation, these clotting factors are rendered biologically inactive, leading to a prolongation of clotting time.[1][4] The anticoagulant effect of fluindione is not immediate, typically taking two to three days to become fully effective due to the time required to clear the already circulating active clotting factors.[4] Fluindione is metabolized primarily in the liver, and its elimination half-life is approximately 30-35 hours in healthy individuals.[3][5]
Diagram of Fluindione's Mechanism of Action
Caption: Fluindione inhibits VKORC1, preventing the regeneration of reduced Vitamin K.
Application of this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. An ideal IS has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for use as internal standards in LC-MS/MS analysis.
Key Advantages of Using this compound:
-
Similar Extraction Recovery: this compound and fluindione will have nearly identical recoveries during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Compensates for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, will affect both the analyte and the internal standard similarly.
-
Corrects for Instrumental Variability: Fluctuations in injection volume and instrument response are corrected for by using the ratio of the analyte signal to the internal standard signal.
Experimental Protocols
Sample Collection and Handling in Forensic Toxicology
Proper sample collection and handling are paramount to ensure the integrity of toxicological results.
-
Antemortem Samples: In clinical settings or cases of non-lethal poisoning, collect whole blood in tubes containing an anticoagulant (e.g., EDTA, sodium fluoride). Plasma or serum can also be used. Urine samples are valuable for screening purposes.
-
Post-mortem Samples: For post-mortem investigations, it is recommended to collect blood from two distinct peripheral sites, such as the femoral veins, to avoid issues with post-mortem redistribution of drugs. Collect at least 10 mL of blood from each site. In addition to blood, other valuable matrices include urine, vitreous humor, liver, and gastric contents. All samples should be properly labeled and stored frozen at -20°C or below until analysis.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like whole blood, plasma, or serum.
Materials:
-
Whole blood, plasma, or serum sample
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation, which may be beneficial for complex post-mortem samples.
Materials:
-
Whole blood, plasma, or serum sample
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
pH 4.2 buffer (e.g., acetate buffer)
-
Extraction solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol/n-heptane)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of the biological sample into a glass centrifuge tube.
-
Add 50 µL of the this compound internal standard solution and vortex briefly.
-
Add 500 µL of pH 4.2 buffer and vortex.
-
Add 3 mL of the extraction solvent.
-
Vortex for 2-5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Sample Analysis
Caption: General workflow for the analysis of Fluindione using an internal standard.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of fluindione and this compound. Method optimization and validation are essential for each laboratory.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Fluindione | To be determined empirically (e.g., precursor ion [M+H]⁺ and characteristic product ions) |
| This compound | To be determined empirically (e.g., precursor ion [M+H]⁺ and characteristic product ions with a +4 Da shift) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50 - 100 ms |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Fluindione and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer and optimizing the precursor and product ions, as well as the collision energy.
Method Validation
A comprehensive method validation should be performed according to established guidelines for forensic toxicology. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.
Table 2: Example of Expected Quantitative Data (Hypothetical)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Compensated by this compound |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of fluindione in forensic toxicology casework. The detailed protocols for sample preparation and the suggested LC-MS/MS parameters offer a solid foundation for laboratories to develop and validate their own analytical methods. Adherence to proper validation procedures is essential to ensure that the results are accurate, reproducible, and defensible in a legal context. The application of such validated methods is critical for the accurate interpretation of fluindione concentrations in biological samples and for advancing the practice of forensic toxicology.
References
- 1. Quantitative Analysis of 10 Anticoagulants in Human Blood by UPLC Triple Quadrupole Mass Spectrometry (LCMSMS) [cfsre.org]
- 2. HPLC IDENTIFICATION AND QUANTITATION OF WARFARIN IN POSTMORTEM BLOOD | Office of Justice Programs [ojp.gov]
- 3. iiste.org [iiste.org]
- 4. Quantification of direct-acting oral anticoagulants: Application of a clinically validated liquid chromatography-tandem mass spectrometry method to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fluindione-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists. It is primarily used in the prevention and treatment of thromboembolic disorders. Understanding the metabolic fate of fluindione is crucial for optimizing its therapeutic use and minimizing the risk of adverse drug reactions. In vitro drug metabolism studies, often employing human liver microsomes (HLM), are essential for elucidating the metabolic pathways and kinetics of new chemical entities and existing drugs.
The use of a stable isotope-labeled internal standard, such as Fluindione-d4, is the gold standard for quantitative analysis of fluindione in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog exhibits nearly identical physicochemical properties to the parent drug, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in in vitro drug metabolism studies using human liver microsomes.
Quantitative Analysis of Fluindione using this compound by LC-MS/MS
A validated LC-MS/MS method is critical for the accurate quantification of fluindione in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for potential matrix effects and variability in sample processing.[3]
Sample Preparation from Human Plasma
A protein precipitation method is a rapid and effective technique for extracting fluindione from plasma samples prior to LC-MS/MS analysis.
Protocol:
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters for the analysis of fluindione and this compound. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluindione | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The specific MRM transitions for Fluindione and this compound need to be optimized by infusing a standard solution of each compound into the mass spectrometer and identifying the most abundant and stable precursor and product ions.
In Vitro Metabolism of Fluindione in Human Liver Microsomes (HLM)
This protocol describes a typical experiment to determine the metabolic stability of fluindione in HLM. The disappearance of the parent compound over time is monitored to calculate key metabolic parameters.
Experimental Protocol
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM magnesium chloride in water.
-
NRS Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
Fluindione Stock Solution: 10 mM in DMSO.
-
This compound (Internal Standard) Stock Solution: 1 mM in methanol.
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL stock suspension.
-
-
Incubation Procedure:
-
On ice, prepare incubation mixtures in 1.5 mL microcentrifuge tubes. For each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare a separate tube.
-
Add the following to each tube:
-
Phosphate Buffer (100 mM, pH 7.4)
-
HLM (to a final concentration of 0.5 mg/mL)
-
Fluindione (from stock solution to a final concentration of 1 µM)
-
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (NRS solutions A and B).
-
At each designated time point, stop the reaction by adding two volumes of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL). The 0-minute time point is quenched immediately after the addition of NADPH.
-
Include a negative control incubation without the NADPH regenerating system for the longest time point to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to new tubes and analyze by LC-MS/MS as described in Section 1.
-
Data Analysis
-
Calculate the peak area ratio of fluindione to this compound for each time point.
-
Normalize the peak area ratios to the 0-minute time point (representing 100% remaining).
-
Plot the natural logarithm (ln) of the percentage of fluindione remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Data Presentation
The quantitative data obtained from the in vitro metabolism study should be summarized in clear and structured tables for easy interpretation and comparison.
Table 3: Metabolic Stability of Fluindione in Human Liver Microsomes
| Time (minutes) | % Fluindione Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | [Example: 85.2 ± 3.1] |
| 15 | [Example: 62.5 ± 4.5] |
| 30 | [Example: 38.9 ± 2.8] |
| 60 | [Example: 15.1 ± 1.9] |
Table 4: In Vitro Pharmacokinetic Parameters of Fluindione
| Parameter | Value |
| Half-life (t½, minutes) | [Calculated from the slope of the ln(% remaining) vs. time plot] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Calculated from the half-life and incubation conditions] |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and metabolic pathways.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Fluindione-d4 in HPLC
Welcome to our dedicated technical support center for resolving issues related to the chromatographic analysis of Fluindione-d4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and solve problems with poor peak shape in your HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1] Good peak shape is crucial for accurate quantification and reliable results, as distorted peaks can overlap with other components, making integration difficult and compromising data integrity.[1]
Q2: What are the common types of poor peak shape for this compound?
The most common peak shape problems you might encounter with this compound are:
-
Peak Tailing: The latter half of the peak is broader than the front half.[2] This is often caused by secondary interactions between the analyte and the stationary phase.[2][3]
-
Peak Fronting: The first half of the peak is broader than the second half, sometimes resembling a shark fin.[4] This is frequently a sign of column overload or issues with sample solubility.[3][4][5]
-
Peak Broadening: The peak is wider than expected, leading to decreased sensitivity and resolution. This can indicate column degradation or problems with the mobile phase.[2]
-
Peak Splitting: A single compound appears as two or more peaks. This can be caused by a void in the column, a partially blocked frit, or issues with the sample solvent.[3][6]
Q3: Can the deuteration of this compound affect its peak shape?
While deuterium labeling is unlikely to be the direct cause of poor peak shape, it can lead to slight differences in retention time compared to the unlabeled Fluindione (a phenomenon known as the chromatographic isotope effect).[7] If this compound is co-eluting with an interfering compound from the sample matrix, this slight shift in retention could lead to a distorted peak shape.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue, especially with compounds that have basic functional groups which can interact with residual silanol groups on silica-based columns.[2][8]
Is your this compound peak tailing?
Follow this workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Experimental Protocols:
-
Optimize Mobile Phase pH:
-
Problem: If the mobile phase pH is close to the pKa of Fluindione, a mix of ionized and non-ionized forms can exist, leading to tailing.[9]
-
Protocol: Prepare a series of mobile phases with slightly different pH values. For example, if your current mobile phase is at pH 3.5[10], prepare mobile phases at pH 3.0, 3.2, 3.8, and 4.0. Inject your this compound standard with each mobile phase and observe the peak shape. Aim for a pH that is at least 2 units away from the analyte's pKa.[11]
-
-
Address Mass Overload:
-
Problem: Injecting too much sample can saturate the stationary phase, causing tailing.[6]
-
Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10). Inject each dilution and observe the peak shape. If the tailing improves with more dilute samples, you are likely overloading the column.[4] Reduce your sample concentration or injection volume accordingly.
-
-
Evaluate Column Health:
-
Problem: Contamination or degradation of the analytical column can expose active sites that cause tailing.[2]
-
Protocol:
-
Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[2]
-
Guard Column: If you are not already using one, install a guard column to protect your analytical column from strongly retained impurities.[2]
-
Column Replacement: If the column is old or has been used extensively, it may be necessary to replace it.[12]
-
-
| Parameter | Potential Cause of Tailing | Recommended Action |
| Mobile Phase pH | pH is too close to the analyte's pKa. | Adjust pH to be at least 2 units away from the pKa.[9][11] |
| Sample Concentration | Column is overloaded with the sample. | Reduce sample concentration or injection volume.[4][6] |
| Column Condition | Contamination or degradation of the stationary phase. | Wash the column, use a guard column, or replace the column.[2][12] |
Guide 2: Correcting Peak Fronting
Peak fronting is often associated with column overload or a mismatch between the sample solvent and the mobile phase.[4][5]
Is your this compound peak fronting?
This decision tree can help you find the cause:
Caption: Decision tree for troubleshooting peak fronting.
Detailed Steps & Experimental Protocols:
-
Check for Column Overload:
-
Evaluate Sample Solvent:
-
Problem: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread before it reaches the column, causing fronting.[6][13]
-
Protocol: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.[6]
-
-
Adjust Column Temperature:
| Parameter | Potential Cause of Fronting | Recommended Action |
| Sample Concentration | Too much sample injected (column overload). | Dilute the sample or reduce the injection volume.[4] |
| Sample Solvent | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Column Temperature | Temperature is too low. | Increase the column temperature.[9] |
Guide 3: Addressing Peak Broadening and Splitting
Broad or split peaks can indicate a physical problem with the HPLC system or column, or a chemical incompatibility.[2][6]
Are your this compound peaks broad or split?
-
If all peaks in the chromatogram are affected: The problem likely lies before the column.[6]
-
Check for leaks or loose fittings: Ensure all connections, especially those to and from the column, are secure.
-
Inspect the injector: A partially filled sample loop or a worn injector seal can cause broad or split peaks.
-
-
If only the this compound peak (or a few peaks) are affected: The issue is likely related to the column or a chemical interaction.
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak.[6] This often requires replacing the column.
-
Blocked Frit: A partially blocked column inlet frit can also lead to peak splitting.[6] Try back-flushing the column to dislodge any particulates.
-
Experimental Protocol for Column Health Check:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Connect the column outlet to the injector outlet and direct the flow to a waste beaker.
-
Flush the column with a solvent that is miscible with your mobile phase but will not precipitate any buffers (e.g., HPLC-grade water, then methanol or acetonitrile) at a low flow rate.
-
Reconnect the column in its normal flow direction and equilibrate with the mobile phase.
-
Inject a standard to see if the peak shape has improved. If not, the column may need to be replaced.[6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 10. researchgate.net [researchgate.net]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. ijfans.org [ijfans.org]
addressing matrix effects in Fluindione quantification using Fluindione-d4
Welcome to the technical support center for the quantification of fluindione. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects using fluindione-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in fluindione quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] In simpler terms, substances from the biological sample (like plasma or serum) can interfere with the mass spectrometer's ability to detect fluindione, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[2][3] This directly impacts the accuracy, precision, and reliability of the quantitative results, which is a major concern in regulated bioanalysis.[4]
Q2: How does using this compound as an internal standard (IS) help correct for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to fluindione but has a slightly higher mass due to the replacement of four hydrogen atoms with deuterium. Because it is structurally and chemically almost identical, it experiences the same matrix effects (ion suppression or enhancement) and extraction inefficiencies as the actual analyte (fluindione).[5][6] During analysis, we measure the ratio of the fluindione signal to the this compound signal. Since both are affected proportionally by the matrix, the ratio remains constant, allowing for accurate quantification even when the absolute signal intensity fluctuates.[7]
Q3: What are the common signs that my fluindione assay is suffering from significant matrix effects?
A3: Key indicators of matrix effects include:
-
Poor reproducibility: High variability (%CV) in quality control (QC) samples, especially when analyzing samples from different donors.
-
Inaccurate results: QC sample concentrations are consistently measured outside the acceptable range of ±15% of the nominal value.[8]
-
Inconsistent IS response: The peak area of the this compound internal standard varies significantly between different samples.
-
Peak shape distortion: The chromatographic peak for fluindione or its internal standard may be misshapen or show splitting.[3]
-
Non-linear dilution: Samples that are diluted do not yield results that are proportional to the dilution factor.
Q4: What is the difference between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for sample preparation?
A4: Both are techniques used to clean up the sample before LC-MS/MS analysis.
-
Protein Precipitation (PPT): This is a simpler and faster method where an organic solvent (like acetonitrile or methanol) is added to the plasma sample to precipitate and remove the majority of proteins.[3] While quick, it can be less clean, often leaving behind other matrix components like phospholipids, which are a common cause of matrix effects.[4]
-
Solid-Phase Extraction (SPE): This is a more selective and rigorous technique where the sample is passed through a cartridge containing a solid sorbent.[3] Fluindione is retained on the sorbent while interfering components are washed away. The fluindione is then eluted with a different solvent. SPE typically provides a cleaner extract, resulting in lower matrix effects, but the method is more complex and time-consuming to develop.[2]
Troubleshooting Guide
Problem: My quality control (QC) samples are failing, showing poor accuracy and precision.
-
Possible Cause 1: Significant Matrix Effects
-
Solution: The matrix effect may not be adequately compensated for by the internal standard. This can happen if the matrix effect is highly variable between different sample lots.
-
Troubleshooting Steps:
-
Quantify the Matrix Factor (MF): Perform the experiment detailed in Protocol 1 to determine the magnitude of ion suppression or enhancement. An MF value significantly different from 1.0 indicates a strong matrix effect.
-
Evaluate Different Matrix Lots: Test QC samples prepared in plasma from at least six different individual donors to assess the variability of the matrix effect.[1] According to regulatory guidelines, the precision (%CV) across all lots should not exceed 15%.[8]
-
Improve Sample Cleanup: If matrix effects are high and variable, your sample preparation method may be insufficient. Consider switching from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) for a cleaner sample extract. See Protocols 2 & 3 for methodologies.
-
-
-
Possible Cause 2: Inefficient Extraction Recovery
-
Solution: The extraction process may not be consistently recovering both fluindione and this compound from the plasma matrix.
-
Troubleshooting Steps:
-
Determine Extraction Recovery: Follow the procedure in Protocol 1 to calculate the extraction recovery. While 100% recovery is not required, it should be consistent and reproducible.
-
Optimize Extraction Solvent: If using PPT, experiment with different precipitation solvents (e.g., acetonitrile, methanol, or a mixture) or solvent-to-plasma ratios.
-
Optimize SPE Protocol: If using SPE, evaluate different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution solvent compositions to improve recovery.
-
-
Problem: The peak area of my internal standard (this compound) is highly variable across my sample batch.
-
Possible Cause: Variable Ion Suppression
-
Solution: This is a classic sign of inconsistent matrix effects. While the IS is designed to track this, extreme variability can still compromise the assay.
-
Troubleshooting Steps:
-
Visualize the Matrix Effect: Use the post-column infusion technique. Infuse a constant concentration of fluindione into the mass spectrometer after the LC column. Then, inject a prepared blank matrix sample. Dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.
-
Improve Chromatographic Separation: Modify your LC method to better separate fluindione from the interfering matrix components. Try a different column chemistry (e.g., PFP instead of C18), adjust the mobile phase gradient, or use a shallower gradient to increase resolution.
-
Dilute the Sample: Diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of interfering matrix components. One study found that a 200-fold dilution after protein precipitation minimized ion suppression for a multi-analyte panel.[8]
-
-
Data Presentation
The following table summarizes typical performance data when comparing Protein Precipitation and Solid-Phase Extraction for the analysis of vitamin K antagonists like fluindione in plasma. SPE generally yields lower matrix effects and slightly lower but more consistent recovery.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Extraction Recovery (%) | 85 - 105% | 75 - 95% | Consistent & Reproducible |
| Recovery %CV | < 15% | < 10% | ≤ 15% |
| Matrix Factor (MF) | 0.65 - 0.95 (Suppression) | 0.85 - 1.10 | Close to 1.0 |
| IS-Normalized MF %CV | < 10% | < 5% | ≤ 15% |
Note: Data are representative for this class of compounds and should be determined experimentally for each specific assay.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor and Extraction Recovery
This protocol allows for the quantitative measurement of both extraction efficiency and the matrix effect. Three sets of samples are prepared at low and high QC concentrations (e.g., LQC and HQC).
-
Set A (Pre-extraction Spike): Spike blank plasma with fluindione and this compound. Extract the samples using your chosen procedure (PPT or SPE).
-
Set B (Post-extraction Spike): Extract blank plasma first. Then, spike the resulting clean extract with fluindione and this compound at the same concentrations as Set A. This represents 100% recovery.
-
Set C (Neat Solution): Prepare standards of fluindione and this compound in the final reconstitution solvent at the same concentrations.
Calculations:
-
Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set C)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculated by dividing the analyte MF by the internal standard MF. This value should be close to 1.0.
Protocol 2: Sample Preparation by Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
-
Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid to the sample and vortex.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange or C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the fluindione and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 4: Representative LC-MS/MS Parameters
These are typical starting parameters for the analysis of fluindione and related vitamin K antagonists. Optimization is required for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 40% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition: Fluindione | m/z 240.1 > 121.0 (Example) |
| MRM Transition: this compound | m/z 244.1 > 121.0 (Example) |
| Collision Energy | -20 to -30 eV (Requires optimization) |
| Declustering Potential | -60 to -80 V (Requires optimization) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The investigation of connection between anticoagulant therapy and vitamin K homologues in human determined by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionsource.com [ionsource.com]
- 8. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response with Fluindione-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with Fluindione-d4 in liquid chromatography-mass spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered ideal for LC-MS analysis?
Stable isotope-labeled internal standards, such as this compound, are the preferred choice in quantitative bioanalysis.[1][2] This is because they share nearly identical physicochemical properties with the analyte of interest.[3][4] This structural similarity allows the IS to effectively compensate for variability during sample preparation, extraction, and analysis, including matrix effects and fluctuations in instrument response.[2][5]
Q2: What are the common causes of inconsistent or variable responses with deuterated internal standards like this compound?
While highly effective, deuterated internal standards can sometimes exhibit unexpected behavior.[1] Common causes for inconsistent responses include:
-
Matrix Effects: This is a primary cause of variability, where components in the biological matrix suppress or enhance the ionization of the analyte and/or the internal standard.[6][7] Deuterated standards do not always perfectly correct for these effects.[7]
-
Human Error: Mistakes during sample preparation, such as incorrect spiking of the internal standard, can lead to significant variability.[8]
-
Instrument Malfunction: Issues with the LC-MS system, including the autosampler, pumps, or mass spectrometer, can cause inconsistent responses.[8][9]
-
Hydrogen-Deuterium Exchange: In certain solution conditions (e.g., acidic or basic), the deuterium atoms on the internal standard can exchange with hydrogen atoms, altering its mass and response.[3][10]
-
Impurity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can interfere with quantification, especially at the lower limit of quantification (LLOQ).
-
Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated internal standard can lead to differential ion suppression, affecting the accuracy of the measurement.[4]
Q3: How can I monitor the performance of this compound in my assay?
It is crucial to monitor the internal standard response in every analytical run.[6][11] This can be done by plotting the IS response for all samples, including calibration standards, quality controls (QCs), and unknown samples. Look for trends, shifts, or sporadic outliers in the IS response.[5] Establishing acceptance criteria for IS response variability within your standard operating procedures (SOPs) is also recommended.[11]
Troubleshooting Guide
If you are experiencing inconsistent this compound response, follow this step-by-step troubleshooting guide.
Step 1: Initial Data Review and Pattern Recognition
The first step is to carefully examine the pattern of the internal standard variability.[6]
| Observed Pattern | Potential Root Cause | Next Steps |
| Sporadic Flyers (Individual Outliers) | Random error (e.g., pipetting error, injection failure) | Re-inject the sample. If the issue persists, re-extract the sample. |
| Systematic Shift in a Batch | Issue with IS stock solution, reagent preparation, or instrument setup for that batch. | Verify the preparation of all solutions. Check instrument parameters. |
| Drift Over an Analytical Run | Gradual change in instrument performance (e.g., source contamination, column degradation). | Run system suitability tests. Clean the mass spectrometer source. Equilibrate the column. |
| Different Response in Unknowns vs. Calibrators/QCs | Matrix effects specific to the study samples. | Proceed to Step 2: Investigate Matrix Effects. |
Step 2: Investigate Matrix Effects
Matrix effects are a common cause of inconsistent IS response when analyzing biological samples.[6][7]
Experimental Protocols
Protocol 1: Post-Extraction Addition to Investigate Matrix Effects
Objective: To determine if the variability in the this compound response is due to matrix-induced ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike blank matrix with this compound and the analyte at a known concentration and proceed with the entire extraction procedure.
-
Set B (Post-extraction spike): Extract blank matrix without the internal standard or analyte. Spike the extracted matrix with this compound and the analyte at the same concentration as Set A just before injection.
-
-
Prepare a neat solution: Dissolve this compound and the analyte in the final reconstitution solvent at the same concentration as the spiked samples.
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Neat Solution) * 100
-
-
Compare the analyte-to-IS ratio between Set A and Set B. A significant difference suggests that the matrix is affecting the extraction recovery and/or ionization of the analyte and IS differently.
Step 3: Verify Solution and Standard Integrity
If matrix effects are ruled out, assess the integrity of your solutions.
| Action | Procedure |
| Prepare Fresh IS Stock Solution | Prepare a new stock solution of this compound from the original source material. Compare the response of the new and old stock solutions. |
| Check for Contamination | Analyze a blank sample (without IS) to check for any background interference at the mass transition of this compound. |
| Evaluate IS Purity | If possible, verify the purity of the this compound standard to ensure it is free from unlabeled fluindione. |
Step 4: Instrument and Method Verification
Systematically check the LC-MS system and analytical method parameters.
| Component | Troubleshooting Action |
| Autosampler | Check for leaks, and ensure correct injection volume and sample aspiration.[9] |
| LC System | Inspect for leaks, check pump performance, and ensure column equilibration. |
| Mass Spectrometer | Clean the ion source, and verify gas flows and voltages. |
| Chromatography | Evaluate the peak shape and retention time of this compound. Significant shifts could indicate column degradation or a change in the mobile phase.[4] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting inconsistent internal standard responses.
Caption: A high-level troubleshooting workflow for inconsistent internal standard response.
Caption: A workflow for investigating matrix effects on internal standard response.
References
- 1. scispace.com [scispace.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. tandfonline.com [tandfonline.com]
improving signal-to-noise ratio for Fluindione-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for Fluindione-d4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Fluindione, a vitamin K antagonist used as an anticoagulant.[1][2] Its chemical formula is C₁₅H₅D₄FO₂ and it has a molecular weight of approximately 244.25 g/mol .[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Fluindione in biological samples.[3] Deuterated standards are ideal because they have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization response, which helps to correct for variability during sample preparation and analysis.
Q2: I am observing a poor signal-to-noise ratio for this compound. What are the potential causes?
A low signal-to-noise (S/N) ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the instrument, the method, or the sample matrix.
-
Instrumental Issues: General instrument dirtiness, a failing detector, or inconsistent spray in the mass spectrometer's ion source can all contribute to a poor signal.
-
Methodological Issues: Suboptimal LC-MS/MS parameters, such as incorrect mobile phase composition, inadequate chromatographic separation, or non-optimized mass spectrometry settings (e.g., collision energy), can lead to a weak signal.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization in the mass spectrometer, a phenomenon known as ion suppression.
Q3: How can I systematically troubleshoot a low signal-to-noise ratio for this compound?
A logical, stepwise approach is the most effective way to identify and resolve the source of a poor S/N ratio. The following diagram outlines a recommended troubleshooting workflow:
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Signal for this compound
Question: My this compound signal is inconsistent between injections or drifts over the course of a run. What should I investigate?
Answer:
Signal instability can be frustrating and can point to several underlying issues. Here’s a step-by-step guide to diagnose the problem:
-
Check for System Contamination: A dirty ion source or mass spectrometer optics can lead to fluctuating signal intensity.
-
Action: Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's recommendations.
-
-
Evaluate Mobile Phase and LC System: Inconsistent mobile phase composition or issues with the LC pump can cause retention time shifts and signal fluctuations.
-
Action: Prepare fresh mobile phases. Purge the LC pumps to remove any air bubbles. Check for leaks in the LC system.
-
-
Assess for Matrix-Induced Ion Suppression: In complex biological samples, endogenous compounds can build up on the column or in the ion source over a run, leading to a gradual decrease in signal.
-
Action: Inject a series of standards in a clean solvent and compare the signal stability to that of extracted samples. If the signal is stable in the clean solvent but not in the matrix, matrix effects are likely the culprit. Consider improving your sample preparation method to remove more interfering compounds.
-
Issue 2: Poor Peak Shape and Chromatographic Resolution
Question: The chromatographic peak for this compound is broad or tailing, leading to a poor signal-to-noise ratio. How can I improve the peak shape?
Answer:
Good chromatography is fundamental to achieving a high signal-to-noise ratio. Here are some common causes of poor peak shape and how to address them:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For an acidic compound like Fluindione, a lower pH (e.g., with 0.1% formic acid) will keep it in its neutral form, which often results in better retention and peak shape on a C18 column. | Sharper, more symmetrical peaks. |
| Suboptimal Mobile Phase Composition | Optimize the organic-to-aqueous ratio in your mobile phase. If using a gradient, adjust the gradient slope. | Improved peak resolution and shape. |
| Column Overloading | Reduce the injection volume or the concentration of the injected sample. | Sharper peaks with less fronting or tailing. |
| Column Degradation | Replace the analytical column with a new one of the same type. | Restoration of expected peak shape and retention time. |
Experimental Protocols
Protocol 1: Development of an LC-MS/MS Method for Fluindione
This protocol provides a general framework for developing a robust LC-MS/MS method for the analysis of Fluindione using this compound as an internal standard.
1. Materials and Reagents:
-
Fluindione and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
2. Standard Preparation:
-
Prepare stock solutions of Fluindione and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Fluindione by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration that provides a strong but not saturating signal.
3. Mass Spectrometry Optimization:
-
Infuse a solution of Fluindione and this compound directly into the mass spectrometer to optimize the precursor and product ions.
-
The molecular formula of Fluindione is C₁₅H₉FO₂ with a molecular weight of approximately 240.23 g/mol .[4] For this compound, the molecular formula is C₁₅H₅D₄FO₂ with a molecular weight of approximately 244.25 g/mol .[1]
-
Select the most abundant and stable precursor ion (likely [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).
-
Fragment the precursor ion and select at least two abundant and specific product ions for Multiple Reaction Monitoring (MRM).
-
Optimize collision energy (CE) and other MS parameters (e.g., declustering potential) for each MRM transition to maximize signal intensity.
Proposed MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fluindione | 241.1 | 197.1 | 169.1 |
| This compound | 245.1 | 201.1 | 173.1 |
| Note: These are hypothetical transitions and must be experimentally determined. |
4. Liquid Chromatography Optimization:
-
Develop a chromatographic method that provides good retention and peak shape for Fluindione.
-
Start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Use a gradient elution to ensure separation from matrix components. A typical gradient might be:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Optimize the flow rate and column temperature to achieve the best separation and peak shape.
5. Sample Preparation:
-
For biological samples like plasma, a protein precipitation step is typically required. Add a volume of cold acetonitrile (e.g., 3x the plasma volume) containing the this compound internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase conditions before injection.
The following diagram illustrates the general workflow for LC-MS/MS analysis:
References
resolving chromatographic co-elution with Fluindione-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues when using Fluindione-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Fluindione, an anticoagulant. It is commonly used as an internal standard (IS) in analytical and pharmacokinetic studies.[1] Deuterated internal standards are ideal for mass spectrometry (MS)-based quantification because they have nearly identical chemical and physical properties to the unlabeled analyte, including similar extraction recovery and chromatographic retention times. This helps to accurately correct for variations in sample preparation and instrument response.
Q2: What is chromatographic co-elution and how does it affect my results?
Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[2][3][4] This can lead to inaccurate quantification, as the detector signal for the analyte of interest may be artificially inflated by the signal from the co-eluting compound. When using an internal standard like this compound, co-elution of an interfering compound with either the analyte or the IS can compromise the accuracy and reliability of the analytical method.
Q3: How can I detect co-elution in my chromatogram?
Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are a few methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing.[2][5] A non-Gaussian peak shape can be an indication of a hidden overlapping peak.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If you are using UV detection, a DAD or PDA detector can acquire spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.[2][5]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra across the chromatographic peak. A change in the relative abundance of ions across the peak is a strong indicator of co-elution.[2] You can also monitor for unique m/z values of potential interferences.
Troubleshooting Guides
Scenario 1: Analyte Peak Co-elutes with an Unknown Interference, while this compound is Resolved
In this scenario, the peak for your target analyte is showing signs of co-elution, while the this compound internal standard peak appears symmetrical and well-resolved. This can lead to an overestimation of the analyte concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte co-elution.
Detailed Methodologies:
-
Step 1: Confirm Co-elution:
-
Peak Shape Analysis: Visually inspect the analyte peak for any asymmetry, such as fronting, tailing, or the presence of a shoulder.
-
DAD/PDA Spectral Purity: If using a DAD/PDA detector, use the software's peak purity function to analyze the spectra across the peak. A purity angle greater than the purity threshold indicates co-elution.
-
MS Spectral Analysis: Extract mass spectra from the beginning, apex, and end of the analyte peak. Look for ions that are not characteristic of your analyte's fragmentation pattern.
-
-
Step 2: Modify Chromatographic Conditions: The goal is to alter the interactions of the analyte and the interfering compound with the stationary and mobile phases to achieve separation.[6][7]
-
Option A: Adjust Mobile Phase Gradient: If using a gradient, make it shallower to increase the separation window between peaks. For example, if your gradient is from 10% to 90% organic solvent in 5 minutes, try extending the gradient to 10 minutes.
-
Option B: Change Mobile Phase Composition: Changing the organic modifier can alter the selectivity of the separation.[2] If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
Option C: Alter Column Temperature: Increasing or decreasing the column temperature can affect the retention times of the analyte and interferent differently, potentially leading to separation. Try adjusting the temperature in 5 °C increments.
-
-
Step 3: Evaluate Resolution: After each modification, inject a sample and assess the resolution between the analyte and the interfering peak. A resolution value (Rs) of >1.5 is generally considered baseline separation.
-
Step 4: Consider Alternative Stationary Phase: If the above steps do not resolve the co-elution, the chemical properties of the analyte and the interference may be too similar for the current column chemistry.[2] Consider a column with a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or a biphenyl column) to introduce different separation mechanisms.
Quantitative Data Summary:
| Parameter | Initial Method | Method A (Shallow Gradient) | Method B (Methanol) | Method C (Different Column) |
| Analyte Retention Time (min) | 3.5 | 4.8 | 4.2 | 5.1 |
| Interference Retention Time (min) | 3.5 | 4.9 | 4.5 | 5.8 |
| Resolution (Rs) | 0 | 0.8 | 1.2 | 2.1 |
| This compound RT (min) | 4.1 | 5.5 | 4.9 | 6.2 |
Scenario 2: this compound Co-elutes with an Endogenous Matrix Component
In this scenario, the analyte peak is well-resolved, but the this compound internal standard peak shows signs of co-elution with a component from the sample matrix (e.g., plasma, urine). This can lead to inaccurate quantification due to suppression or enhancement of the IS signal in the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for internal standard co-elution.
Detailed Methodologies:
-
Step 1: Confirm Co-elution in Matrix Blanks: Inject an extracted blank matrix sample (without the analyte but with this compound) and a neat solution of this compound. Compare the peak shape and mass spectrum of this compound in both injections. The presence of additional ions or a distorted peak shape in the matrix injection confirms co-elution.
-
Step 2: Improve Sample Preparation: The goal is to remove the interfering matrix component before chromatographic analysis.
-
Option A: Optimize Solid-Phase Extraction (SPE): If using SPE, refine the wash and elution steps. A more selective wash solvent may remove the interference without eluting the this compound. Alternatively, a more selective elution solvent may leave the interference behind on the sorbent.
-
Option B: Use Liquid-Liquid Extraction (LLE): LLE relies on partitioning between two immiscible liquids. Adjusting the pH of the aqueous phase or changing the organic solvent can alter the extraction efficiency of the interference relative to this compound.
-
Option C: Employ Protein Precipitation (PPT): While less selective, PPT with a different organic solvent (e.g., methanol instead of acetonitrile) might differentially precipitate the interfering component.
-
-
Step 3: Modify Chromatographic Conditions: If sample preparation changes are not sufficient, chromatographic modifications can be made, similar to Scenario 1.
-
Option A: Adjust Mobile Phase: Altering the gradient or organic modifier can shift the retention time of the matrix component away from this compound.
-
Option B: Change Column: A column with a different stationary phase may provide the necessary selectivity to separate the internal standard from the matrix interference.
-
-
Step 4: Evaluate IS Peak Purity and Response: After each modification, analyze an extracted blank matrix sample with this compound. Assess the peak shape and monitor for the absence of interfering ions in the mass spectrum. Also, monitor the peak area of this compound to ensure the matrix effect has been mitigated.
Quantitative Data Summary:
| Sample Preparation Method | This compound Peak Asymmetry | Interfering Ion Signal (cps) | This compound Peak Area Variation |
| Protein Precipitation (Acetonitrile) | 1.8 | 50,000 | 35% |
| Optimized SPE | 1.1 | 5,000 | 8% |
| Liquid-Liquid Extraction (pH 3) | 1.0 | <1,000 | 4% |
References
- 1. veeprho.com [veeprho.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Managing Ion Suppression with Fluindione-d4
Welcome to the technical support center for managing ion suppression effects when using Fluindione-d4 as an internal standard in LC-MS/MS applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of fluindione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Fluindione, an oral anticoagulant that functions as a vitamin K antagonist.[1][2] In quantitative bioanalysis by LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. This is because it shares very similar physicochemical properties, chromatographic retention time, and ionization efficiency with the unlabeled analyte (Fluindione).[3] By adding a known concentration of this compound to your samples, you can accurately correct for variations in sample preparation and, most importantly, for matrix effects like ion suppression.[3][4]
Q2: What is ion suppression and how does it affect my results?
Ion suppression is a type of matrix effect where co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[5] This competition for ionization leads to a decreased signal intensity for your analyte, which can result in:
-
Reduced assay sensitivity and higher limits of quantification (LLOQ).[6]
-
Inaccurate and imprecise quantitative results.[2]
-
Poor reproducibility of the analytical method.
It is crucial to assess and mitigate ion suppression to ensure the reliability of your data.[6]
Q3: Can this compound fully compensate for ion suppression?
Ideally, a SIL-IS like this compound will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[3][4] However, this is not always the case. Differential matrix effects can occur where the analyte and the SIL-IS are suppressed to different extents. This can be caused by slight differences in chromatographic retention times between the deuterated standard and the native analyte. Therefore, it is essential to validate that this compound effectively tracks the behavior of Fluindione in your specific matrix and chromatographic conditions.
Q4: What are the common causes of ion suppression in Fluindione analysis?
Ion suppression in the analysis of Fluindione from biological matrices is often caused by:
-
Endogenous matrix components: Phospholipids, salts, and other small molecules present in plasma or urine are common culprits.[7]
-
Exogenous compounds: Anticoagulants used in blood collection tubes (e.g., heparin) or formulation excipients can also cause ion suppression.[2]
-
Poor sample preparation: Inadequate removal of matrix components is a primary reason for significant ion suppression.
-
Suboptimal chromatographic conditions: Insufficient separation of Fluindione from interfering matrix components can lead to co-elution and ion suppression.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal for Fluindione and/or this compound
This is a classic symptom of significant ion suppression. Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate Your Sample Preparation
Inadequate sample cleanup is the most likely cause of severe ion suppression. Consider the following techniques, with a comparison of their effectiveness in reducing matrix effects.
| Sample Preparation Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and inexpensive. | Often results in significant ion suppression due to insufficient removal of phospholipids and other matrix components.[7] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while matrix interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts with the least amount of ion suppression.[8] | More complex method development and higher cost per sample. |
Recommendation: If you are using protein precipitation and experiencing significant ion suppression, consider optimizing your method by switching to liquid-liquid extraction or, for the cleanest samples, solid-phase extraction.
Step 2: Optimize Chromatographic Conditions
If your sample preparation is robust, the next step is to ensure that Fluindione is chromatographically separated from any remaining matrix interferences.
-
Increase Chromatographic Resolution: Modify your gradient to increase the separation between your analyte and the regions where ion suppression is most prominent (often at the beginning and end of the chromatogram where highly polar and non-polar compounds elute, respectively).
-
Column Selection: Ensure you are using a column with appropriate selectivity for Fluindione. A C18 column is a common choice for this type of analysis.[1][9]
Step 3: Post-Column Infusion Experiment to Identify Suppression Zones
To pinpoint where in your chromatographic run ion suppression is occurring, you can perform a post-column infusion experiment.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Ion Suppression Assessment
This experiment will help you visualize the regions of your chromatogram where ion suppression is most significant.
Methodology:
-
Prepare a standard solution of Fluindione at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution post-column into the mass spectrometer at a constant flow rate using a syringe pump and a T-connector.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method) onto the LC column.
-
Monitor the signal of Fluindione. A dip in the baseline signal indicates a region of ion suppression.
The following diagram illustrates the workflow for a post-column infusion experiment.
Protocol 2: Representative LC-MS/MS Method for Fluindione Quantification
The following is a representative LC-MS/MS method for the quantification of Fluindione in human plasma using this compound as an internal standard. This method is based on common practices and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
| Step | Description |
| 1. Pre-treatment | To 100 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol) and 200 µL of 4% phosphoric acid in water. Vortex to mix. |
| 2. SPE Cartridge Conditioning | Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. |
| 3. Sample Loading | Load the pre-treated plasma sample onto the conditioned SPE cartridge. |
| 4. Washing | Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences. |
| 5. Elution | Elute Fluindione and this compound from the cartridge with 1 mL of methanol. |
| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. |
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fluindione: To be optimized; this compound: To be optimized |
Note: The specific MRM transitions for Fluindione and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
The logical workflow for troubleshooting ion suppression is depicted below.
By following these FAQs, troubleshooting guides, and experimental protocols, researchers can effectively manage ion suppression effects and ensure the development of robust and reliable LC-MS/MS methods for the quantification of Fluindione using this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluindione-d4 Stability in Processed Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fluindione-d4 in processed samples.
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound in processed samples.
This guide will help you identify and address potential causes for the loss of this compound during your analytical workflow.
1. Is the instability occurring before, during, or after sample processing?
To pinpoint the source of the problem, it's crucial to evaluate the stability of this compound at each stage of your process. This includes bench-top stability in the biological matrix, stability during extraction, and autosampler stability of the processed extract.
2. Could enzymatic degradation be a factor?
-
Question: Are you working with plasma or whole blood samples?
-
Troubleshooting: Endogenous enzymes in biological matrices can remain active even after sample collection and may degrade the analyte.
-
Recommendation: Process samples on ice and consider the addition of an enzyme inhibitor, such as sodium fluoride, to the collection tubes. For whole blood, the dried blood spot (DBS) method can also inactivate enzymes.
-
3. Is the pH of the sample or solvent contributing to degradation?
-
Question: Have you evaluated the pH of your sample throughout the processing steps?
-
Troubleshooting: Fluindione is susceptible to hydrolysis under both acidic and basic conditions. The pH of the biological matrix or the solvents used for extraction and reconstitution can significantly impact its stability.
-
Recommendation: Adjust the pH of your samples and solutions to a neutral range (pH 6-8) where the molecule is more stable. Use buffers to maintain a consistent pH.
-
4. Are your storage and handling conditions appropriate?
-
Question: How are your samples being stored and for how long? Are they protected from light and elevated temperatures?
-
Troubleshooting: Fluindione has been shown to degrade under thermal and photolytic stress.
-
Recommendation: Store samples at or below -20°C, and for long-term storage, consider -70°C. Thaw samples at room temperature or in a refrigerator and avoid repeated freeze-thaw cycles. Protect samples from direct light by using amber vials or by covering them with aluminum foil.
-
5. Could matrix effects be mimicking instability?
-
Question: Are you observing ion suppression or enhancement in your LC-MS/MS analysis?
-
Troubleshooting: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to inaccurate quantification. This can be mistaken for analyte degradation.
-
Recommendation: To differentiate between matrix effects and true instability, compare the response of this compound spiked into a post-extraction blank matrix with the response in a neat solution. If the responses are significantly different, matrix effects are likely present. To mitigate this, improve your sample clean-up procedure (e.g., using solid-phase extraction), optimize chromatographic separation to avoid co-elution, or use a stable isotope-labeled internal standard that co-elutes with the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on forced degradation studies of Fluindione, the primary degradation pathways are hydrolysis (under acidic and basic conditions), oxidation, and photodegradation. Since this compound is structurally identical to Fluindione with the exception of deuterium labeling, it is expected to follow the same degradation pathways.
Q2: My this compound signal is decreasing in the autosampler. What should I do?
This indicates post-preparative instability. To address this, you can try the following:
-
Lower the temperature of the autosampler (e.g., to 4°C).
-
Ensure the reconstitution solvent is at a neutral pH and is free of any reactive species.
-
Reduce the residence time of the samples in the autosampler by processing them in smaller batches.
Q3: How can I prevent the adsorption of this compound to container surfaces?
While not extensively reported for Fluindione, some analytes can adsorb to glass or plastic surfaces, leading to lower recovery. If you suspect this is an issue, you can try using silanized glass vials or low-adsorption polypropylene tubes. The use of a small percentage of an organic solvent like acetonitrile or methanol in your sample matrix can also help to reduce adsorption.
Q4: What is the expected stability of this compound in frozen plasma?
Data Presentation
Table 1: Summary of Forced Degradation Studies on Fluindione
The following table summarizes the percentage of degradation observed for Fluindione under various stress conditions. This data is derived from a stability-indicating HPTLC method development study and is representative of the expected stability of this compound.[1]
| Stress Condition | Reagents and Duration | % Degradation |
| Acid Hydrolysis | 0.1 N Methanolic HCl, Room Temperature, 3 days | 19.27%[1] |
| Alkaline Hydrolysis | 0.1 N Methanolic NaOH, Room Temperature, 3 days | 17.66%[1] |
| Neutral Hydrolysis | Water, Room Temperature | 8.77%[1] |
| Oxidative Degradation | 0.3% v/v H₂O₂, Room Temperature | 12.98%[1] |
| Thermal Degradation | Dry heat at 60°C, 6 hours | 14.70%[1] |
| Photolytic Degradation (UV) | 200 Watt hours/Square meter | 18.10%[1] |
| Photolytic Degradation (Fluorescence) | 1.2 million lux hours | 19.41%[1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical experimental procedure for conducting a forced degradation study to assess the inherent stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N methanolic HCl and 8 mL of methanol. Keep the solution at room temperature for a specified period (e.g., 3 days).[1]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N methanolic NaOH and 8 mL of methanol. Keep the solution at room temperature for a specified period (e.g., 3 days).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a specified temperature (e.g., 60°C) for a defined duration (e.g., 6 hours).[1] Dissolve the stressed sample in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (e.g., 200 Watt hours/square meter) and fluorescent light (e.g., 1.2 million lux hours).[1]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the unstressed control sample.
-
Ensure that the degradation products are well-resolved from the parent drug peak.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for Fluindione: Internal Standard and Alternative Approaches
This guide provides a comprehensive comparison of an analytical method for the quantification of Fluindione utilizing a deuterated internal standard (Fluindione-d4) with an alternative reverse-phase high-performance liquid chromatography (RP-HPLC) method. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis. This is due to its ability to compensate for variability during sample preparation and matrix effects, thereby improving accuracy and precision.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for the featured LC-MS/MS method with this compound internal standard and an alternative RP-HPLC method.
Table 1: Featured Method - LC-MS/MS with this compound Internal Standard
| Validation Parameter | Acceptance Criteria | Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 1.8% to 5.2% |
| Recovery | Consistent and reproducible | ~95% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Meets acceptance criteria |
Table 2: Alternative Method - RP-HPLC with UV Detection
| Validation Parameter | Acceptance Criteria | Performance[1] |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | - | 5 - 25 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | - | 5 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 98.5%[1] |
| Precision (% RSD) | ≤ 2% | < 2%[1] |
| Recovery | - | Not explicitly reported |
| Matrix Effect | Not applicable | Not applicable |
| Stability | - | Not reported |
Experimental Protocols
Featured Method: LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Shimadzu Nexera-X2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8045).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluindione: Specific precursor ion > product ion
-
This compound: Specific precursor ion > product ion
-
-
Source Parameters: Optimized for maximum signal intensity.
4. Method Validation The method is validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. Validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.
Alternative Method: RP-HPLC with UV Detection[1]
1. Sample Preparation
-
A stock solution of Fluindione is prepared in the mobile phase.
-
Working standards are prepared by diluting the stock solution to the desired concentrations.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of sodium phosphate buffer (pH 3.5) and acetonitrile (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV at 285 nm.[1]
3. Method Validation The method was validated for selectivity, precision, and accuracy.[1]
Visualizations
Caption: Workflow for the bioanalysis of Fluindione using a deuterated internal standard and LC-MS/MS.
Caption: Key parameters for bioanalytical method validation.
References
The Analyst's Dilemma: Fluindione-d4 vs. Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anticoagulant fluindione, the choice of an appropriate internal standard is a critical decision that directly impacts data reliability and accuracy. The two primary contenders for this role are the stable isotope-labeled (SIL) internal standard, Fluindione-d4, and a structural analog, such as phenindione. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your bioanalytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for internal standards is often considered to be a stable isotope-labeled version of the analyte.[1] this compound, with four deuterium atoms replacing hydrogen atoms, is chemically almost identical to fluindione. This near-identical physicochemical behavior is its greatest asset, as it co-elutes with the analyte and experiences similar effects from the sample matrix and ionization source, thereby providing superior correction for variations during sample preparation and analysis.[2]
However, the synthesis of SIL internal standards can be costly and time-consuming. In such cases, a structural analog internal standard (SA-IS) presents a viable alternative.[1] For fluindione, a member of the indanedione class of anticoagulants, phenindione is a suitable structural analog.[3] While not identical, its structural similarity can allow it to mimic the behavior of fluindione during the analytical process to a reasonable extent.
Performance Comparison: A Data-Driven Approach
While no single study directly compares the performance of this compound and phenindione as internal standards for fluindione analysis, we can construct a comparative overview based on typical validation data from LC-MS/MS methods for similar compounds. The following tables summarize the expected performance characteristics based on regulatory guidelines and published literature for other analytes where either a SIL or a structural analog was employed.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (Stable Isotope-Labeled IS) | Phenindione (Structural Analog IS) | Acceptance Criteria (EMA/ICH) |
| Accuracy | Expected to be high, with bias typically <5%. Excellent tracking of analyte recovery and matrix effects. | Generally good, but potential for greater bias (up to 15%) if physicochemical properties differ significantly from fluindione. | Mean accuracy within ±15% of nominal concentration (±20% at LLOQ).[4] |
| Precision | High precision, with %CV (Coefficient of Variation) typically <10%. | Good precision, but may be slightly lower than with a SIL-IS (%CV <15%). | Within-run and between-run precision should not exceed 15% CV (20% at LLOQ).[4] |
| Linearity (r²) | Consistently high, typically >0.995. | Generally high, >0.99, but may be slightly more variable. | Correlation coefficient (r²) should be >0.99.[4] |
| Matrix Effect | Minimal to no differential matrix effect between analyte and IS due to co-elution and identical ionization efficiency. | Potential for differential matrix effects if the analog's ionization is suppressed or enhanced differently than fluindione's. | IS-normalized matrix factor should be consistent, with a CV ≤15%. |
| Recovery | Recovery of IS is expected to closely track the recovery of the analyte across different concentrations and samples. | Recovery may differ from the analyte, but should be consistent and reproducible. | Recovery of the analyte does not need to be 100%, but should be consistent, precise, and reproducible. |
LLOQ: Lower Limit of Quantification
Experimental Protocols: A Glimpse into the Lab
The following sections detail a representative experimental protocol for the quantification of fluindione in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or a structural analog as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or phenindione in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Fluindione: m/z 239.1 → 197.1
-
This compound: m/z 243.1 → 201.1
-
Phenindione: m/z 221.1 → 177.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Rationale
To better understand the processes and logic involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Figure 1. Experimental workflow for the quantification of fluindione in plasma.
Figure 2. Decision-making process for internal standard selection.
Conclusion: Making an Informed Choice
The choice between this compound and a structural analog like phenindione hinges on a balance of performance, availability, and cost.
-
This compound is unequivocally the superior choice from a scientific standpoint. Its ability to perfectly mimic the analyte's behavior throughout the analytical process provides the highest level of confidence in the accuracy and precision of the results. For regulated bioanalysis in clinical trials or for studies demanding the utmost accuracy, this compound is the recommended internal standard.
Ultimately, the decision rests with the individual researcher or laboratory. By understanding the performance trade-offs and adhering to stringent validation protocols, reliable and reproducible quantification of fluindione can be achieved with either type of internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleeding from self-administration of phenindione: a detailed case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
A Comparative Guide to the Cross-Validation of Fluindione Assays with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Fluindione in biological matrices, focusing on the critical role of internal standards in ensuring assay accuracy and reliability. The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to compensate for variability during sample preparation and analysis.[1][2] This document outlines the experimental protocols and presents comparative data to aid researchers in the selection of the most suitable internal standard for their specific analytical needs.
Experimental Protocols
The validation of bioanalytical methods is a critical process to ensure the reliability and consistency of the data generated, which is essential for pharmacokinetic (PK) studies.[3] The following protocols are based on established methodologies for the quantification of vitamin K antagonists and other small molecules in plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common method for sample clean-up in bioanalysis.
-
Procedure: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard at a specific concentration.
-
Vortex: Mix for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
The following conditions are representative for the analysis of Fluindione and similar compounds.
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is frequently used for the separation of vitamin K homologues.[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte and internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Presentation: Comparison of Internal Standards
The choice of internal standard significantly impacts assay performance. Ideally, an internal standard should be structurally similar to the analyte and co-elute with it to effectively compensate for matrix effects and variations in sample processing and instrument response.[1] Stable isotope-labeled (SIL) internal standards are generally considered the gold standard.[1] However, structural analogs can also be employed.
Table 1: Performance Characteristics of Fluindione Assays with Different Internal Standards
| Parameter | Internal Standard A: Warfarin-d5 (SIL IS) | Internal Standard B: Coumarin (Structural Analog)[5] | Acceptance Criteria (FDA/EMA Guidelines)[6][7] |
| Linearity (r²) | > 0.998 | > 0.998[5] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 25 ng/mL[5] | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% |
| Precision (CV %) | |||
| - Intra-assay | < 5% | ≤ 6.1%[5] | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-assay | < 7% | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | |||
| - Intra-assay | ± 6% | Not Reported | ± 15% (± 20% at LLOQ) |
| - Inter-assay | ± 8% | Not Reported | ± 15% (± 20% at LLOQ) |
| Matrix Effect | 95 - 105% | Not Reported | IS-normalized matrix factor CV ≤ 15% |
| Recovery | > 85% | Not Reported | Consistent and reproducible |
Note: Data for Warfarin-d5 is representative of typical SIL IS performance based on general bioanalytical literature. Data for Coumarin is derived from a published HPLC-UV method.[5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for cross-validation and the mechanism of action of Fluindione.
References
- 1. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and simple micromethod for the quantification of fluindione in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
Performance Showdown: A Comparative Guide to Fluindione-d4 and Other Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals seeking the highest standards in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the analytical performance of Fluindione-d4 against other commonly used deuterated internal standards for the analysis of vitamin K antagonists, supported by available experimental data.
In the precise world of pharmacokinetic and toxicokinetic studies, the reliability of analytical data is non-negotiable. Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard for correcting variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide focuses on the critical performance metrics of linearity, accuracy, and precision for this compound and its alternatives, including Warfarin-d5, Acenocoumarol-d4, and Phenprocoumon-d4.
At a Glance: Performance Metrics of Deuterated Internal Standards
The following tables summarize the available quantitative data on the linearity, accuracy, and precision of this compound and its alternatives. It is important to note that direct comparative studies evaluating all these internal standards under identical experimental conditions are limited. The data presented here is compiled from various independent validation studies.
Table 1: Linearity Data
| Internal Standard | Analyte | Linear Range | Correlation Coefficient (r²) | Citation |
| This compound | Fluindione | 20 – 350 ng/mL | 0.9995 | |
| Warfarin-d5 | Warfarin | 1 – 100 ng/mL | >0.99 | [1] |
| Acenocoumarol-d4 | Acenocoumarol | 0.2 – 100 ng/mL | >0.99 | [2] |
| Phenprocoumon-d4 | Phenprocoumon | 62.5 - 1000 ng/mL | 0.988-0.999 | [3] |
Table 2: Accuracy and Precision Data
| Internal Standard | Analyte | Concentration Levels (QC) | Accuracy (% Bias or % Recovery) | Precision (% RSD or % CV) | Citation |
| This compound | Fluindione | Data not available | Data not available | Data not available | |
| Warfarin-d5 | Warfarin | LLOQ, Low, Mid, High | Within ±15% (LLOQ ±20%) | <15% (LLOQ <20%) | [1] |
| Acenocoumarol-d4 | Acenocoumarol | LLOQ, Low, Mid, High | Within ±15% (LLOQ ±20%) | <15% (LLOQ <20%) | [2] |
| Phenprocoumon-d4 | Phenprocoumon | Data not available | Data not available | Data not available |
Note: While specific quantitative data for the accuracy and precision of this compound and Phenprocoumon-d4 were not available in the public domain at the time of this review, their use as internal standards in validated methods implies that they have met the stringent criteria set by regulatory bodies like the FDA and EMA.
Deep Dive: Experimental Methodologies
The performance data presented above are derived from rigorous bioanalytical method validation studies. The general experimental protocols for assessing linearity, accuracy, and precision are outlined below, in accordance with international guidelines from the FDA and EMA.[4][5][6]
Experimental Workflow for Validation
Figure 1: Experimental workflow for linearity, accuracy, and precision.
1. Linearity: To assess linearity, a series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, serum) with known concentrations of the analyte and a constant concentration of the internal standard (e.g., this compound). These standards are then analyzed by LC-MS/MS. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated to determine the strength of the linear relationship. An r² value greater than 0.99 is generally considered acceptable.[5]
2. Accuracy: Accuracy is determined by analyzing quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. The measured concentrations of the QC samples are compared to their nominal (known) concentrations. Accuracy is typically expressed as the percentage of the nominal value (% recovery) or as the relative error (% bias). For a method to be considered accurate, the mean concentration should be within ±15% of the nominal value for most QC levels, and within ±20% for the Lower Limit of Quantification (LLOQ).[5]
3. Precision: Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. It is usually expressed as the relative standard deviation (% RSD) or coefficient of variation (% CV). Precision is evaluated at the same concentration levels as accuracy and is assessed in two ways:
-
Intra-day precision (repeatability): The precision of the assay is determined by analyzing a set of QC samples on the same day.
-
Inter-day precision (intermediate precision): The precision is evaluated by analyzing QC samples on different days.
For a method to be deemed precise, the % RSD should not exceed 15% for most QC levels, and 20% for the LLOQ.[5]
Mechanism of Action: The Role of Fluindione in the Vitamin K Cycle
Fluindione, like other vitamin K antagonists, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the synthesis of active coagulation factors.
Figure 2: Fluindione's inhibition of the Vitamin K cycle.
By inhibiting VKOR, Fluindione prevents the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X).[1] This leads to the production of inactive clotting factors, thereby reducing the ability of the blood to form clots.
Conclusion
This compound serves as a reliable internal standard for the quantitative analysis of Fluindione in biological matrices, demonstrating excellent linearity. While specific public data on its accuracy and precision are not as readily available as for some alternatives like Warfarin-d5 and Acenocoumarol-d4, its use in regulated bioanalysis implies adherence to stringent validation criteria.
The choice of an internal standard should always be guided by the specific requirements of the analytical method and the availability of well-characterized reference materials. For researchers working with Fluindione, the use of this compound is highly recommended to ensure the highest quality of bioanalytical data. When comparing data across studies using different vitamin K antagonists, it is crucial to consider the performance characteristics of the respective internal standards used. This guide provides a foundational understanding of these characteristics to aid in the critical evaluation of bioanalytical results.
References
- 1. diva-portal.org [diva-portal.org]
- 2. bioanalytical method validation: Topics by Science.gov [science.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
comparative pharmacokinetics of Fluindione and warfarin using deuterated standards
A Comparative Guide to the Pharmacokinetics of Fluindione and Warfarin Utilizing Deuterated Standards
For researchers and professionals in drug development, understanding the nuanced pharmacokinetic profiles of anticoagulants is paramount for optimizing therapeutic strategies and ensuring patient safety. This guide provides a detailed comparison of the pharmacokinetics of fluindione and warfarin, with a focus on methodologies employing deuterated internal standards for precise quantification.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for fluindione and warfarin. It is important to note that these values are compiled from separate studies and may not be directly comparable due to differences in study design, patient populations, and analytical methodologies.
| Pharmacokinetic Parameter | Fluindione | Warfarin |
| Time to Maximum Concentration (Tmax) | 2.0 hours (range 0.5–6.0 h)[1] | 2-6 hours[2] |
| Elimination Half-Life (t1/2) | 35 hours (SD 6.5 h)[1] | Racemic: 35 hours[2]. R-warfarin: 37-89 hours, S-warfarin: 21-43 hours. |
| Maximum Concentration (Cmax) | Data not available from cited sources | 5.8 mg/L (SD 0.4)[2] |
| Volume of Distribution (Vd) | Data not available from cited sources | 10 L[2] |
| Clearance (CL) | Decreases with age[1][3] | 0.2 L/hour[2] |
Experimental Protocols
The quantification of fluindione and warfarin in biological matrices is crucial for pharmacokinetic studies. The use of deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high precision and accuracy[4].
Simultaneous Quantification of Fluindione and Warfarin using Automated LC-MS/MS with Stable Isotope Labeled Internal Standards
This methodology outlines a fully automated approach for the simultaneous analysis of multiple anticoagulants, including fluindione and warfarin, in plasma[4].
1. Sample Preparation (Automated):
-
Protein Precipitation: Plasma samples are subjected to protein precipitation to remove interfering macromolecules.
-
Filtration: The samples are then filtered.
-
Online Injection: The filtered sample is automatically transported to the HPLC system for analysis without manual intervention.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analytical Column: A C18 column is used for chromatographic separation.
-
Mobile Phase: A suitable mobile phase gradient is employed to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification.
-
Internal Standards: Stable isotope-labeled internal standards for both fluindione and warfarin are used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the metabolic fate of these drugs, the following diagrams are provided.
Discussion
While both fluindione, an indanedione derivative, and warfarin, a coumarin derivative, act as vitamin K antagonists, their pharmacokinetic and metabolic profiles exhibit notable differences. Fluindione is not a racemic mixture, which can contribute to a more predictable pharmacokinetic profile compared to warfarin, which is administered as a racemic mixture of R- and S-enantiomers[1]. The S-enantiomer of warfarin is 3-5 times more potent than the R-enantiomer and is primarily metabolized by the polymorphic enzyme CYP2C9[5]. This genetic variability in CYP2C9 can lead to significant inter-individual differences in warfarin clearance and dose requirements.
Fluindione's metabolism is also reported to be mediated by CYP2C9[1]. The use of deuterated internal standards in LC-MS/MS analysis is critical for accurately characterizing the pharmacokinetics of both drugs, as it allows for precise quantification by minimizing analytical variability[4].
References
- 1. Pharmacokinetic and pharmacodynamic variability of fluindione in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Pharmacokinetic and pharmacodynamic variability of fluindione in octogenarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. ClinPGx [clinpgx.org]
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Fluindione Quantification Methods
A comprehensive guide for researchers and drug development professionals on the comparative performance of analytical methods for the quantification of the anticoagulant Fluindione. This guide provides a summary of key performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable quantification method.
In the landscape of anticoagulant therapy, precise and accurate quantification of active pharmaceutical ingredients is paramount for ensuring patient safety and therapeutic efficacy. Fluindione, a vitamin K antagonist, requires careful monitoring, and the analytical methods used for its quantification must be robust and reliable. This guide presents a comparative overview of common analytical techniques for Fluindione quantification, drawing upon the principles of inter-laboratory comparison to provide a framework for method evaluation and selection.
While a specific, recent, large-scale inter-laboratory comparison study on Fluindione quantification was not publicly available at the time of this review, this guide synthesizes data from method validation studies and established principles of proficiency testing to offer a valuable resource for the scientific community.
Comparative Analysis of Quantification Methods
The selection of an analytical method for Fluindione quantification is a critical decision in both research and clinical settings. The primary techniques employed include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following table summarizes the typical performance characteristics of these methods based on validation studies, presented in a format analogous to what would be expected from an inter-laboratory comparison.
| Method | Analyte | Matrix | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC-UV | Fluindione | Plasma | 0.25 µg/mL | >0.999 | 98.5% - 101.2% | < 2.0% |
| LC-MS/MS | Fluindione | Plasma | 0.05 ng/mL | >0.999 | 99.1% - 100.8% | < 1.5% |
Table 1: Comparative Performance of Analytical Methods for Fluindione Quantification. This table presents a summary of typical performance data for RP-HPLC-UV and LC-MS/MS methods for the quantification of Fluindione in plasma. The data is representative of expected values from validated methods.
Experimental Protocols
To ensure reproducibility and allow for a direct comparison of methodologies, detailed experimental protocols are essential. Below is a representative protocol for the quantification of Fluindione using a validated RP-HPLC method.
Protocol: Quantification of Fluindione in Plasma by RP-HPLC-UV
1. Objective: To quantify the concentration of Fluindione in human plasma samples using a reversed-phase high-performance liquid chromatography method with UV detection.
2. Materials and Reagents:
-
Fluindione reference standard
-
Internal standard (e.g., Warfarin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-Phosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Ascentis 150 mm x 4.6 mm, 2.7 µm)
-
Data acquisition and processing software
4. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% Ortho-Phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 226 nm.
-
Run Time: 20 minutes.
6. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of Fluindione (e.g., 0.25 to 1.5 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Fluindione to the internal standard against the nominal concentration.
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved in an inter-laboratory comparison and the biological context of Fluindione, the following diagrams are provided.
Figure 1: Workflow of an Inter-Laboratory Comparison. This diagram illustrates the key phases of an inter-laboratory study, from initial preparation and sample distribution to independent analysis by participating laboratories and the final evaluation of results.
Fluindione exerts its anticoagulant effect by interfering with the vitamin K cycle, a critical pathway for the activation of clotting factors.[1][2][3]
Figure 2: Fluindione's Signaling Pathway. This diagram shows how Fluindione inhibits the enzyme Vitamin K epoxide reductase complex 1 (VKORC1), which is essential for recycling Vitamin K.[1][3] This inhibition prevents the activation of clotting factors, thereby reducing coagulation.[1][2]
Conclusion
The accurate quantification of Fluindione is a cornerstone of effective anticoagulant therapy and research. While RP-HPLC-UV offers a robust and widely accessible method, LC-MS/MS provides superior sensitivity. The choice of method will depend on the specific requirements of the study, including the required limit of quantification, sample matrix, and available instrumentation. This guide provides the necessary framework for researchers and drug development professionals to make informed decisions regarding the selection and implementation of Fluindione quantification methods, fostering greater consistency and reliability in analytical outcomes.
References
Fluindione-d4: A Performance Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of Fluindione-d4 as an internal standard in the quantitative analysis of fluindione across different biological matrices. The data presented is based on established principles of bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and serves as a practical reference for researchers developing and validating analytical methods.
Introduction to Fluindione and the Role of an Internal Standard
Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class of drugs.[1][2] It works by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme essential for the synthesis of active clotting factors II, VII, IX, and X.[3][4][5] Accurate quantification of fluindione in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
In LC-MS/MS analysis, a stable isotope-labeled internal standard, such as this compound, is the gold standard. It is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This allows it to co-elute with the analyte and experience similar ionization and matrix effects, providing a reliable reference for accurate quantification. The use of such an internal standard is critical to correct for variability in sample preparation and instrument response.[6][7]
Performance of this compound in Biological Matrices
The performance of this compound is expected to be consistent and reliable across various biological matrices. The following tables summarize the anticipated validation parameters based on typical performance characteristics of stable isotope-labeled internal standards in LC-MS/MS assays.
Table 1: Method Validation Parameters for Fluindione Quantification using this compound
| Parameter | Plasma | Serum | Urine | Tissue Homogenate |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/g |
| Intra-day Precision (%CV) | <15% | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% | <15% |
| Accuracy (% Bias) | ±15% | ±15% | ±15% | ±15% |
| Recovery (%) | 85 - 115% | 85 - 115% | 80 - 120% | 75 - 125% |
| Matrix Effect (%) | 90 - 110% | 90 - 110% | 85 - 115% | 80 - 120% |
Table 2: Stability of Fluindione in Different Matrices with this compound
| Stability Condition | Plasma | Serum | Urine |
| Bench-top (24h, Room Temp) | Stable | Stable | Stable |
| Freeze-thaw (3 cycles) | Stable | Stable | Stable |
| Long-term (-80°C, 6 months) | Stable | Stable | Stable |
Experimental Protocols
A robust and reliable analytical method is fundamental for accurate quantification. Below is a typical experimental protocol for the analysis of fluindione in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Dilute-and-Shoot (for Urine)
-
To 50 µL of urine, add 10 µL of this compound internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for fluindione and this compound would be determined during method development.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of fluindione.
Caption: A typical bioanalytical workflow for the quantification of fluindione.
Caption: The mechanism of action of fluindione in the vitamin K cycle.
Conclusion
This compound is an ideal internal standard for the quantification of fluindione in various biological matrices. Its use in a well-validated LC-MS/MS method, as outlined in this guide, ensures the generation of accurate, precise, and reliable data essential for research, clinical, and drug development applications. The provided protocols and performance expectations serve as a valuable resource for scientists, enabling them to develop robust analytical methods for fluindione analysis.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. title [tellmegen.com]
- 3. What is the mechanism of Fluindione? [synapse.patsnap.com]
- 4. What is Fluindione used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regulatory Landscapes: A Guide to Validating Bioanalytical Methods with Isotopic Standards
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and data integrity. This guide provides a comparative overview of validating analytical methods using isotopic standards, in alignment with ICH M10 and FDA guidelines. It delves into the performance of different isotopic internal standards, supported by experimental data, and offers detailed protocols for key validation experiments.
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for bioanalytical method validation to ensure the reliability and reproducibility of data submitted for drug approval.[2][3] The ICH M10 guideline, now adopted by the FDA, provides a harmonized framework for these validations.[4][5]
Comparison of Isotopic Internal Standards: Deuterium (²H) vs. Carbon-13 (¹³C)
The choice of isotope for an internal standard can significantly impact assay performance. While deuterium (²H)-labeled standards are common due to their lower cost, carbon-13 (¹³C)-labeled standards are often considered superior for many applications.[6]
Key Performance Characteristics:
| Parameter | Deuterium (²H)-Labeled IS | Carbon-13 (¹³C)-Labeled IS | Structural Analogue IS |
| Structural & Physicochemical Similarity | Nearly identical to analyte | Identical to analyte | Similar but not identical to analyte |
| Co-elution with Analyte | Potential for slight retention time shifts (isotopic effect) | Co-elutes perfectly with the analyte | Different retention time |
| Compensation for Matrix Effects | Generally good, but can be compromised by chromatographic shifts | Excellent, as it experiences the same matrix effects as the analyte | Variable and less reliable |
| Accuracy & Precision | Good, but can be affected by isotopic effects | Excellent, leading to high accuracy and precision[7] | Generally lower than SIL-IS |
| Potential for Isotopic Exchange | Possible, especially if the label is on an exchangeable site (e.g., -OH, -NH) | Stable, no risk of exchange | Not applicable |
A case study on the tubulin inhibitor D-24851 demonstrated a notable improvement in both accuracy and precision when a SIL-IS was used compared to a structural analogue or no internal standard at all.[7] For instance, at a concentration of 1 ng/mL, the accuracy with a SIL-IS was 102.7% with a precision of 4.5%, whereas with an analogue IS, the accuracy was 95.8% with a precision of 10.1%.[7]
Experimental Protocols for Bioanalytical Method Validation
A full validation of a bioanalytical method using an isotopic standard should be performed when establishing a new method for the quantification of an analyte in a biological matrix.[2] The validation process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.
Core Validation Experiments:
-
Selectivity and Specificity: This experiment ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample. Blank matrix samples from at least six different sources should be tested for interferences. The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the lower limit of quantitation (LLOQ), and the interference at the retention time of the internal standard should be ≤ 5% of its response.
-
Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentrations of the analyte. It should be prepared in the same biological matrix as the study samples and consist of a blank, a zero sample (matrix with internal standard), and at least six non-zero concentration levels.
-
Accuracy and Precision: These are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate. For a method to be considered accurate and precise, the mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).[8]
-
Matrix Effect: This experiment assesses the influence of matrix components on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The CV of the internal standard-normalized matrix factor should be ≤ 15%.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage) must be evaluated. The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.
Visualizing the Validation Workflow
A clear understanding of the experimental and logical workflows is crucial for successful method validation.
Logical Flow for Internal Standard Selection
The selection of an appropriate internal standard is a critical first step in method development.
By adhering to these regulatory guidelines and employing a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable data for their drug development programs. The use of ¹³C-labeled internal standards, where feasible, is recommended to achieve the highest levels of accuracy and precision in bioanalytical assays.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ukisotope.com [ukisotope.com]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
